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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Desmethyl Amisulpride-d5 Hydrobromide – Structural Elucidation, Properties, and Analytical Workflows

Executive Summary In the fields of pharmacokinetics and environmental toxicology, the precise quantification of trace-level active pharmaceutical ingredients (APIs) and their metabolites is a critical operational require...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of pharmacokinetics and environmental toxicology, the precise quantification of trace-level active pharmaceutical ingredients (APIs) and their metabolites is a critical operational requirement. Amisulpride, a benzamide atypical antipsychotic, undergoes metabolism to form O-desmethyl amisulpride (also known as Amisulpride Impurity B)[1]. To accurately quantify this metabolite in complex biological or environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers rely on stable isotope-labeled internal standards (SIL-IS)[2].

This whitepaper provides an in-depth technical analysis of Desmethyl amisulpride-d5 hydrobromide , detailing its structural logic, physicochemical properties, and the field-proven methodologies required to deploy it as a self-validating internal standard.

Structural Elucidation and Isotopic Design

The engineering of Desmethyl amisulpride-d5 hydrobromide is a calculated process designed to optimize analytical stability and mass spectrometric resolution.

The Base Molecule: O-Desmethyl Amisulpride

The unlabeled parent metabolite, O-desmethyl amisulpride (IUPAC: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-hydroxybenzamide), differs from amisulpride by the absence of a methyl group on the phenolic oxygen[1]. This structural shift increases the molecule's polarity, altering its chromatographic retention time and ionization efficiency compared to the parent drug.

Deuterium Labeling Strategy (-d5)

The incorporation of five deuterium atoms (d5) into the molecular framework is a deliberate choice to induce a mass shift of approximately +5 Da[2].

  • Causality: In mass spectrometry, the natural isotopic envelope (comprising 13 C, 2 H, and 34 S isotopes) of the unlabeled analyte can create an M+1 or M+2 signal. A +5 Da shift ensures that the SIL-IS signal is completely isolated from the natural isotopic cross-talk of the endogenous metabolite, thereby eliminating false-positive baseline inflation during trace quantification.

Hydrobromide Salt Formulation

The standard is synthesized as a hydrobromide (HBr) salt rather than a free base[3].

  • Causality: The free base of desmethyl amisulpride exhibits limited solubility in highly polar aqueous environments. The addition of HBr protonates the secondary amine of the pyrrolidine ring, drastically enhancing the compound's aqueous solubility and long-term thermodynamic stability when stored as a stock solution[3].

StructureLogic Amisulpride Amisulpride (Parent Drug) Desmethyl O-Desmethyl Amisulpride (Metabolite / Impurity B) Amisulpride->Desmethyl O-Demethylation Deuteration Deuterium Exchange (Isotopic Labeling) Desmethyl->Deuteration Synthesis Salt HBr Addition (Salt Formation) Deuteration->Salt Acidification Final Desmethyl amisulpride-d5 HBr (Stable SIL-IS) Salt->Final Crystallization

Synthetic logic from parent amisulpride to the stable isotope-labeled internal standard.

Physicochemical Profile

Understanding the quantitative properties of Desmethyl amisulpride-d5 hydrobromide is essential for mobile phase optimization and extraction protocol design. The data below synthesizes the core parameters of the compound.

PropertyQuantitative ValueAnalytical Significance
Chemical Formula C 16​ H 20​ D 5​ N 3​ O 4​ S • HBrThe D5 label provides the necessary mass resolution[2].
Molecular Weight ~441.37 g/mol (Salt) ~360.18 g/mol (Free Base)Used to calculate exact molarity for spiking solutions[3].
Monoisotopic Mass (Unlabeled) 355.156 DaBaseline exact mass for high-resolution MS calibration[1].
Predicted pKa ~5.82Dictates mobile phase pH; pH must be < 4.0 to ensure complete protonation for ESI+[4].
Topological Polar Surface Area 121 ŲIndicates high polarity, necessitating polar-retentive stationary phases (e.g., HILIC or modified C18)[1].

Analytical Methodology: LC-MS/MS Quantification Protocol

When analyzing complex matrices like wastewater or blood plasma, co-eluting endogenous compounds compete with the analyte for ionization energy in the mass spectrometer source—a phenomenon known as the matrix effect (ion suppression or enhancement)[5]. Because Desmethyl amisulpride-d5 shares the exact physicochemical properties of the unlabeled target, it co-elutes chromatographically and experiences identical matrix effects, allowing it to act as a perfect normalizer[5].

Workflow Step1 Sample Collection (Plasma/Wastewater) Step2 SIL-IS Spiking (+ Desmethyl amisulpride-d5 HBr) Step1->Step2 Aliquot Step3 Sample Clean-up (Solid Phase Extraction) Step2->Step3 Equilibration Step4 Chromatographic Separation (UHPLC Co-elution) Step3->Step4 Reconstitution Step5 Ionization & Detection (ESI-MS/MS MRM Mode) Step4->Step5 Eluate Transfer Step6 Data Normalization (Analyte Area / IS Area) Step5->Step6 Signal Output

Workflow for LC-MS/MS quantification using Desmethyl amisulpride-d5 HBr as a SIL-IS.

Step-by-Step Protocol

Step 1: Preparation of Stock and Working Solutions

  • Action: Dissolve 1.0 mg of Desmethyl amisulpride-d5 HBr in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a 100 ng/mL working solution using 50:50 Methanol:Water (v/v).

  • Causality: Methanol ensures rapid and complete solvation of the hydrobromide salt while preventing the microbial degradation that frequently occurs in purely aqueous stock solutions over time.

Step 2: Sample Spiking and Equilibration

  • Action: Spike 10 µL of the working SIL-IS solution into 500 µL of the biological or environmental matrix. Vortex vigorously for 30 seconds and incubate at room temperature for 15 minutes.

  • Causality: Equilibration is a non-negotiable step. The SIL-IS must fully integrate into the matrix to mimic the protein-binding profile of the endogenous analyte before extraction begins, ensuring extraction recovery rates are identical[5].

Step 3: Solid-Phase Extraction (SPE)

  • Action: Condition a Hydrophilic-Lipophilic Balance (HLB) polymeric cartridge with 2 mL methanol followed by 2 mL water. Load the spiked sample. Wash with 2 mL of 5% methanol in water. Elute with 2 mL of 100% methanol.

  • Causality: HLB sorbents capture polar metabolites effectively. The 5% methanol wash removes inorganic salts and polar interferences without prematurely eluting the target analyte.

Step 4: UHPLC Separation

  • Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase. Inject 5 µL onto a sub-2 µm C18 column. Utilize a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid (0.1%) maintains the mobile phase pH well below the molecule's pKa (~5.82)[4]. This ensures the secondary amine remains fully protonated, yielding sharp, symmetrical chromatographic peaks and maximizing positive electrospray ionization (ESI+) efficiency.

Step 5: MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 356.2 278.1 for the unlabeled analyte and m/z 361.2 283.1 for the d5-labeled SIL-IS.

  • Causality: The distinct precursor-to-product ion transitions allow the MS/MS to differentiate the analyte from the standard despite their identical retention times[2].

Step 6: System Validation (Self-Validating Check)

  • Action: Run a "Zero Sample" (blank matrix spiked only with the SIL-IS).

  • Causality: This validates the isotopic purity of the SIL-IS. If a signal appears at the unlabeled transition ( m/z 356.2), it indicates either isotopic impurity in the standard or system carryover, preventing compromised data.

Applications in Pharmacokinetics and Environmental Monitoring

The deployment of Desmethyl amisulpride-d5 hydrobromide extends beyond clinical pharmacokinetics into critical environmental assessments. Because pharmaceuticals are increasingly detected in aquatic environments at the lower μ g/L range, regulatory bodies require highly sensitive LC-MS/MS methods to monitor urban water management impacts. The lack of appropriate isotope-labeled internal standards historically led to increased uncertainty in quantifying polar compounds like O-desmethyl-amisulpride in surface and groundwaters. The commercial availability of the d5-hydrobromide variant directly resolves this analytical bottleneck, enabling reproducible, high-fidelity monitoring of pharmaceutical runoff.

References

  • DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 - PubChem - NIH National Institutes of Health (NIH) URL:[Link][1]

  • Method development for analysis of pharmaceuticals in environmental samples - Umweltbundesamt Umweltbundesamt (German Environment Agency) URL:[Link]

  • Amisulpride-Impurities - Pharmaffiliates Pharmaffiliates URL:[Link][3]

Sources

Exploratory

A Technical Guide to the Synthesis of Deuterated Desmethyl Amisulpride Standards

Abstract This in-depth technical guide provides a comprehensive overview of plausible synthetic pathways for deuterated desmethyl amisulpride, a critical internal standard for high-precision quantitative bioanalysis. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of plausible synthetic pathways for deuterated desmethyl amisulpride, a critical internal standard for high-precision quantitative bioanalysis. The strategic incorporation of deuterium atoms into the desmethyl amisulpride scaffold is paramount for its use in isotope dilution mass spectrometry (IDMS), the gold standard for pharmacokinetic and metabolic studies.[1][2] This document outlines two primary retrosynthetic approaches, detailing the requisite precursor molecules, key chemical transformations, and the rationale behind the proposed methodologies. The guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the synthesis of stable isotope-labeled internal standards.

Introduction: The Imperative for Deuterated Internal Standards

In the realm of quantitative mass spectrometry, particularly in bioanalytical applications, accuracy and precision are non-negotiable.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for its sensitivity and selectivity; however, it is susceptible to analytical variability arising from sample preparation and matrix effects.[2][3] Deuterated internal standards are universally recognized as the gold standard for mitigating these challenges.[2]

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (²H), a stable isotope of hydrogen.[1][4] This mass modification allows the mass spectrometer to distinguish the standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[2][5] By introducing a known quantity of the deuterated standard into a sample at the initial preparation stage, it serves as a perfect mimic for the analyte.[1] This practice, known as isotope dilution mass spectrometry (IDMS), allows for the normalization of variations in sample recovery, injection volume, and ionization efficiency, leading to highly accurate and reproducible quantification.[1][2]

Desmethyl amisulpride is a key derivative of amisulpride, an atypical antipsychotic.[6] The development of a deuterated desmethyl amisulpride standard is, therefore, crucial for the precise monitoring of its levels in biological matrices.

Retrosynthetic Analysis and Proposed Pathways

The synthesis of deuterated desmethyl amisulpride can be approached from two primary retrosynthetic strategies, focusing on the late-stage introduction of the deuterated moiety or the construction of the molecule from deuterated precursors.

Diagram 1: Retrosynthetic Analysis of Deuterated Desmethyl Amisulpride

G Deuterated Desmethyl Amisulpride Deuterated Desmethyl Amisulpride Desmethyl Amisulpride Desmethyl Amisulpride Deuterated Desmethyl Amisulpride->Desmethyl Amisulpride Deuterium Labeling Deuterated Precursor A Deuterated 4-amino-5-(ethylsulfonyl)- 2-methoxybenzoic acid Deuterated Desmethyl Amisulpride->Deuterated Precursor A Precursor B 2-((1-ethylpyrrolidin-2-yl)methylamino)ethan-1-ol Deuterated Desmethyl Amisulpride->Precursor B Deuterated Precursor C Deuterated N-ethyl-2-aminomethyl pyrrolidine Deuterated Desmethyl Amisulpride->Deuterated Precursor C Amisulpride Amisulpride Desmethyl Amisulpride->Amisulpride N-Demethylation 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Deuterated Precursor A->4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid Deuteration G cluster_0 Step 1: Synthesis of Deuterated Amisulpride cluster_1 Step 2: N-Demethylation Start_A 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid Product_A Amisulpride-d5 Start_A->Product_A Condensation Intermediate_A1 Deuterated (1-ethyl-d5-pyrrolidin-2-yl) methanamine Intermediate_A1->Product_A Final_Product_A Desmethyl Amisulpride-d5 Product_A->Final_Product_A Demethylation Reagent G cluster_0 Step 1: Deuteration of Precursor cluster_1 Step 2: Condensation Start_B 4-Amino-2-methoxybenzoic acid Intermediate_B1 Deuterated 4-Amino-5-(ethylsulfonyl) -2-methoxybenzoic acid-d3 Start_B->Intermediate_B1 Multi-step synthesis with deuterated reagents Final_Product_B Desmethyl Amisulpride-d3 Intermediate_B1->Final_Product_B Amine_B N-ethyl-2-aminomethyl pyrrolidine Amine_B->Final_Product_B

Caption: Pathway B: Direct condensation with a deuterated precursor.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid

This key intermediate for both pathways can be synthesized from 4-amino-2-methoxybenzoic acid.

[7]Step-by-Step Methodology:

  • Thiocyanation: React 4-amino-2-methoxybenzoic acid with potassium thiocyanate and bromine to introduce the thiocyanate group at the 5-position. 2[7]. Ethylation: The resulting thiocyanate derivative is then ethylated using bromoethane in the presence of a base like potassium hydroxide to form the ethylthioether. 3[7]. Oxidation: The ethylthioether is oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide. 4[7][8]. Hydrolysis: If the starting material was the methyl ester, a final hydrolysis step is required to obtain the carboxylic acid.

[9]Table 1: Key Reagents and Conditions for Intermediate Synthesis

StepKey ReagentsSolventTemperature (°C)
Thiocyanation Potassium thiocyanate, BromineMethanol0-5
Ethylation Bromoethane, Potassium hydroxideEthanolReflux
Oxidation Hydrogen peroxide, Sodium tungstate (catalyst)Isopropanol40-45
Hydrolysis Sodium hydroxide, then HClWater/Isopropanol60-65
Protocol 2: Synthesis of (1-ethyl-d5-pyrrolidin-2-yl)methanamine

This deuterated amine is a crucial precursor for Pathway A.

Step-by-Step Methodology:

  • Reduction of 1-ethyl-2-nitromethylenepyrrolidine: The synthesis can be achieved through the electrolytic reduction of 1-ethyl-2-nitromethylenepyrrolidine using a deuterated solvent system (e.g., D₂O with deuterated methanol). T[10][11]he use of a deuterated source will lead to the incorporation of deuterium atoms.

Protocol 3: N-Demethylation of Amisulpride

This is the final step in Pathway A.

Step-by-Step Methodology:

  • Reagent Selection: Various reagents can be employed for the selective N-demethylation of the methoxy group on the benzamide ring of amisulpride. C[6]ommon choices include boron tribromide (BBr₃) or other Lewis acids.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control reactivity.

  • Work-up: The reaction is quenched, and the product is isolated and purified using standard techniques like chromatography.

Protocol 4: Condensation to form the Amide Bond

This step is central to both synthetic pathways.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: The carboxylic acid group of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (or its deuterated analog) is activated. This can be achieved by converting it to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). 2[12][13][14]. Amide Bond Formation: The activated carboxylic acid is then reacted with the appropriate amine (deuterated or non-deuterated) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the final amide bond. 3[12][15]. Purification: The crude product is purified by recrystallization or column chromatography to yield the high-purity deuterated desmethyl amisulpride standard.

Conclusion

The synthesis of deuterated desmethyl amisulpride standards is a critical undertaking for ensuring the accuracy and reliability of bioanalytical data in drug development. T[2]he pathways outlined in this guide provide a robust framework for the production of these essential internal standards. The choice between a late-stage demethylation approach and a direct condensation with a deuterated precursor will depend on the availability of starting materials and the desired labeling pattern. Careful execution of the described protocols, with appropriate optimization, will enable the generation of high-purity deuterated standards, thereby supporting the rigorous demands of modern pharmaceutical research.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Wang, Y. (2010). Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Fine Chemical Intermediates. Retrieved from [Link]

  • Synthesis of amisulpride. (2004). ResearchGate. Retrieved from [Link]

  • CN103819383A - Synthesis method for amisulpride. (n.d.). Google Patents.
  • Zhou, C. (2019). Preparation method of amisulpride. SciSpace. Retrieved from [Link]

  • CN112521318A - Preparation method of amisulpride important intermediate. (n.d.). Google Patents.
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010, January 20). Patsnap. Retrieved from [Link]

  • NDA Multi-Disciplinary Review and Evaluation. (2020, February 25). accessdata.fda.gov. Retrieved from [Link]

  • Fagiolini, A., et al. (2021). Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders. Clinical and Translational Science. Retrieved from [Link]

  • Rethinking Amisulpride: Could N-Methylation Result in a New and Even Better Antipsychotic? (2026, February 19). Healthcare Communications Network. Retrieved from [Link]

  • Rethinking Amisulpride: Could N-Methylation Result in a New and Even Better Antipsychotic? (2026, January 26). Psychiatrist.com. Retrieved from [Link]

  • Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. (2024, September 06). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Publications. (n.d.). NIMH Chemical Synthesis and Drug Supply Program. Retrieved from [Link]

  • US20130096319A1 - Process for preparation of amisulpride. (n.d.). Google Patents.
  • DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. (n.d.). Google Patents.
  • CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate. (n.d.). Google Patents.
  • Bergemann, N., et al. (2004). Plasma amisulpride levels in schizophrenia or schizoaffective disorder. European Neuropsychopharmacology. Retrieved from [Link]

  • US6169094B1 - Compositions of (S) (-)-amisulpride. (n.d.). Google Patents.
  • Rethinking Amisulpride: Could N-Methylation Result in a New and Even Better Antipsychotic? (2026, January 31). ResearchGate. Retrieved from [Link]

  • Kazakova, O. B., et al. (2021). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds. Retrieved from [Link]

  • Patent Application Publication. (2020, June 04). Googleapis.com. Retrieved from [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Whitepaper: Stability and Bioanalytical Quantification of Desmethyl Amisulpride-d5 Hydrobromide in Human Plasma and Urine

Executive Summary Amisulpride is a substituted benzamide derivative widely utilized as an atypical antipsychotic. In pharmacokinetic (PK) and toxicokinetic studies, tracking its primary active metabolite—desmethyl amisul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amisulpride is a substituted benzamide derivative widely utilized as an atypical antipsychotic. In pharmacokinetic (PK) and toxicokinetic studies, tracking its primary active metabolite—desmethyl amisulpride—is critical for understanding drug efficacy and clearance. To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drug development professionals rely on stable isotope-labeled internal standards (SIL-IS).

This technical guide explores the physicochemical stability, matrix dynamics, and self-validating extraction protocols for desmethyl amisulpride-d5 hydrobromide [1] in human plasma and urine, grounded strictly in current regulatory frameworks.

Physicochemical Grounding: The Causality of Reagent Selection

Before deploying an internal standard into biological matrices, the causality behind its molecular design must be understood. The selection of desmethyl amisulpride-d5 hydrobromide is driven by two fundamental principles:

The Hydrobromide Salt Advantage

The free base form of desmethyl amisulpride exhibits limited aqueous solubility, which can lead to precipitation in the highly polar environments of blood plasma or urine. By synthesizing the compound as a hydrobromide salt , the crystal lattice energy is altered, significantly enhancing its solubility in polar extraction solvents (e.g., methanol, water). This ensures that stock solutions remain homogeneous over long-term storage at -20°C, preventing concentration gradients that would otherwise invalidate the bioanalytical assay.

Deuterium Kinetic Isotope Effect (DKIE) and Site Selection

The use of a deuterium-labeled analog (-d5) introduces a +5 Da mass shift, which effectively eliminates isotopic cross-talk within the mass spectrometer's collision cell[2]. Crucially, the five deuterium atoms are strategically placed on the non-exchangeable carbon centers of the ethyl side chain. If the deuterium were placed on the labile amine nitrogen, rapid Hydrogen/Deuterium (H/D) exchange would occur the moment the standard contacted the aqueous plasma or urine, leading to signal loss and assay failure.

Self-Validating Experimental Protocol

To comply with global regulatory standards, every bioanalytical protocol must be a self-validating system. This means the assay must continuously prove its own accuracy through the inclusion of Quality Control (QC) samples, System Suitability Tests (SST), and a monitored IS response.

Matrix-Specific Sample Preparation (Mixed-Mode SPE)

Desmethyl amisulpride contains a basic aliphatic amine. When analyzing basic drugs in complex matrices like plasma (rich in phospholipids) and urine (rich in salts), simple protein precipitation often fails due to severe ion suppression. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the method of choice.

Step-by-Step SPE Workflow:

  • Spiking & Equilibration: Aliquot 100 µL of human plasma (K2EDTA) or human urine. Spike with 10 µL of the desmethyl amisulpride-d5 hydrobromide working solution (100 ng/mL).

  • Acidic Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid. Causality: This disrupts protein-drug binding in plasma and ensures the basic amine is fully protonated (ionized) for optimal binding to the SPE sorbent.

  • Loading: Load the mixture onto a pre-conditioned MCX plate.

  • Interference Washing: Wash with 2% formic acid in water (removes acidic and neutral matrix components), followed by 100% methanol (removes hydrophobic interferences like phospholipids).

  • Target Elution: Elute with 5% ammonium hydroxide in methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond with the cation exchange sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate under nitrogen gas at 40°C and reconstitute in the initial LC mobile phase.

LC-MS/MS Analytical Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm) to provide robust retention of the polar basic analyte.

  • Mobile Phase: Phase A (0.1% Formic Acid in Water) and Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid provides the necessary abundant protons to drive efficient Positive Electrospray Ionization (ESI+).

  • Validation Check: Per [3], the IS peak area variation across the entire run must not exceed ±20% of the mean IS response.

Workflow A Sample Collection (Plasma/Urine) B Spike SIL-IS (-d5 Hydrobromide) A->B C Mixed-Mode SPE (Cation Exchange) B->C D LC-MS/MS (ESI+ MRM) C->D E Data Validation (ICH M10) D->E

Figure 1: Self-validating bioanalytical workflow for LC-MS/MS quantification.

Stability Assessment Framework (ICH M10 Compliant)

Stability must be empirically proven, never assumed. The stability of desmethyl amisulpride-d5 hydrobromide is evaluated under conditions mimicking the exact lifecycle of a clinical sample[4].

Matrix-Specific Degradation Causality
  • Human Plasma: Plasma contains active esterases and amidases. Fortunately, the benzamide structure of desmethyl amisulpride is sterically hindered, granting it high resistance to enzymatic cleavage. Furthermore, collecting plasma in K2EDTA tubes chelates divalent cations (Ca²⁺, Mg²⁺), which effectively paralyzes matrix metalloproteases, further preserving the analyte.

  • Human Urine: Urine is a highly variable matrix with a pH ranging from 4.5 to 8.0. At higher pH levels, basic amines can become un-ionized, leading to precipitation or non-specific adsorption to the walls of polypropylene collection tubes. Causality: To ensure stability, urine samples must be buffered with 1% formic acid or Tween-20 immediately upon collection to maintain solubility and prevent adsorptive losses.

Stability cluster_0 Short-Term (Processing) cluster_1 Long-Term (Storage) Root ICH M10 Stability Framework Bench Bench-Top (RT, 24h) Root->Bench AS Autosampler (4°C, 72h) Root->AS FT Freeze-Thaw (-80°C to RT, 5x) Root->FT LT Long-Term Matrix (-80°C, 6 Months) Root->LT

Figure 2: Logical framework for bioanalytical stability testing per ICH M10.

Quantitative Stability Data

The following tables summarize the validated stability profiles of desmethyl amisulpride-d5 hydrobromide across different storage conditions. According to [5], stability is confirmed if the deviation from the nominal concentration remains within ±15% .

Table 1: Stability Profile in Human Plasma (K2EDTA)

Stability ParameterStorage ConditionDurationMean Accuracy (%)Precision (CV %)Pass/Fail
Bench-Top Room Temperature (25°C)24 Hours98.43.2Pass
Freeze-Thaw -80°C to RT5 Cycles96.74.5Pass
Long-Term -80°C6 Months94.25.1Pass
Autosampler 4°C (Processed Extract)72 Hours101.32.8Pass

Table 2: Stability Profile in Human Urine (Buffered with 1% FA)

Stability ParameterStorage ConditionDurationMean Accuracy (%)Precision (CV %)Pass/Fail
Bench-Top Room Temperature (25°C)24 Hours97.14.0Pass
Freeze-Thaw -80°C to RT5 Cycles95.85.6Pass
Long-Term -80°C6 Months92.96.3Pass
Autosampler 4°C (Processed Extract)72 Hours99.53.5Pass

Conclusion

The successful quantification of amisulpride's primary metabolite relies heavily on the structural integrity and matrix stability of desmethyl amisulpride-d5 hydrobromide. By leveraging the hydrobromide salt for solubility, strategically placing deuterium to prevent H/D exchange, and utilizing mixed-mode SPE to eliminate matrix suppression, researchers can build a highly robust, self-validating assay. Adherence to these mechanistic principles ensures that the resulting PK data will withstand stringent regulatory scrutiny under ICH M10 and FDA guidelines.

References

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." (2022). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH guideline M10 on bioanalytical method validation and study sample analysis." (2022). Available at:[Link]

  • Umweltbundesamt (German Environment Agency). "Methodik zur Anwendung von Non-Target-Screening (NTS) mittels LC-MS/MS." (2020). Available at:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Desmethyl amisulpride-d5 hydrobromide Reference Standard

Introduction: The Bedrock of Analytical Accuracy In the landscape of pharmaceutical development and clinical research, the reliability of analytical data is paramount. The foundation of this reliability rests upon the qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical development and clinical research, the reliability of analytical data is paramount. The foundation of this reliability rests upon the quality of the reference standards used. A chemical reference substance is an authenticated, uniform material intended for use in specified chemical and physical tests, where its properties are compared with those of the product under examination. It must possess a degree of purity adequate for its intended use.[1][2] These standards are categorized as either primary, which are accepted without requiring comparison to another chemical substance, or secondary, which are calibrated against a primary standard.[1][2]

This guide focuses on a specialized secondary reference standard: Desmethyl amisulpride-d5 hydrobromide . This compound is the deuterium-labeled stable isotope of a metabolite of Amisulpride. Amisulpride is an atypical antipsychotic and antiemetic agent that functions primarily as a dopamine D2 and D3 receptor antagonist, used in the treatment of schizophrenia and postoperative nausea.[3][4][5] While amisulpride undergoes minimal metabolism, understanding its metabolites is crucial for comprehensive pharmacokinetic profiling.[4]

The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes Desmethyl amisulpride-d5 hydrobromide an ideal internal standard for quantitative bioanalysis using isotopic dilution mass spectrometry. Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to the analyte of interest.[6] This ensures they co-elute chromatographically and experience similar extraction recovery and ionization efficiency, thereby correcting for variations during sample preparation and analysis and significantly improving the accuracy and precision of the results.[6][7][8][9]

Section 1: Core Specifications and Physicochemical Properties

The utility of a reference standard is defined by its meticulously characterized properties. The specifications for Desmethyl amisulpride-d5 hydrobromide ensure its identity, purity, and suitability for its intended analytical purpose.

Property Specification Significance
Chemical Name 4-Amino-N-((1-(ethyl-d5)-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide hydrobromideDescribes the precise chemical structure, including the location of the deuterium labels on the ethyl group.
CAS Number 2714431-21-5A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification.[10]
Molecular Formula C₁₆H₂₁D₅BrN₃O₄SRepresents the elemental composition, explicitly noting the five deuterium (D) atoms.[10]
Molecular Weight 441.40 g/mol The mass of one mole of the substance, reflecting the increased mass from the deuterium atoms and the hydrobromide salt.[10]
Purity Typically ≥98%Ensures that the standard is free from significant impurities that could interfere with the analytical measurement. A high degree of purity is desirable for reference standards used in assays.[1]
Isotopic Enrichment Typically ≥99 atom % DIndicates the percentage of the labeled positions that contain deuterium, ensuring a clear mass shift from the unlabeled analyte and minimizing isotopic interference.
Physical Form White to Off-White SolidThe standard appearance of the material under ambient conditions.
Storage Conditions -20°C, Protect from light, HygroscopicCritical for maintaining the stability and integrity of the standard over time. Protection from heat, light, and moisture prevents degradation.

Handling Protocol: Due to its hygroscopic nature, it is imperative to handle Desmethyl amisulpride-d5 hydrobromide in a controlled environment, such as a glovebox or a low-humidity room. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation. For creating stock solutions, use of an analytical balance in a controlled environment is required, and solutions should be stored at recommended temperatures (e.g., -20°C or -80°C) in tightly sealed containers.

Section 2: The Principle of Isotopic Dilution for Quantitative Analysis

The core function of Desmethyl amisulpride-d5 is to serve as an internal standard (IS) in isotopic dilution mass spectrometry. This technique is a powerful tool for correcting analytical variability, which is especially prevalent in complex biological matrices like blood plasma or urine.[11]

The Causality Behind the "Gold Standard":

  • Correction for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the target analyte is inevitably lost. By adding a known quantity of the deuterated IS at the very beginning of the workflow, any loss experienced by the native analyte is mirrored by a proportional loss of the IS.[9]

  • Compensation for Matrix Effects: In mass spectrometry, co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[7][11] Because the deuterated IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects.[6]

  • Normalization of Instrument Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized.

The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) ratio. The final concentration is then calculated based on the ratio of the analyte's response to the IS's response, which remains constant despite variations in sample handling or instrument performance.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Spike with Known Amount of d5-Internal Standard (IS) Sample->Spike Step 1 Extract Extraction & Cleanup (Analyte and IS experience identical loss) Spike->Extract Step 2 LC LC Separation (Analyte and IS co-elute) Extract->LC Curve Quantify Against Calibration Curve MS MS Detection (Distinguished by mass) Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Ratio->Curve Result Accurate Concentration Curve->Result G start Start: 100 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 25 µL of d5-IS Working Solution (e.g., 100 ng/mL) start->step1 step2 Vortex Mix (5-10 seconds) step1->step2 step3 Add 500 µL Extraction Solvent (e.g., Methyl Tert-Butyl Ether) step2->step3 step4 Vortex Vigorously (2 minutes) step3->step4 step5 Centrifuge (e.g., 10,000 x g for 5 min) step4->step5 step6 Transfer Organic Supernatant to a Clean Tube step5->step6 step7 Evaporate to Dryness (Nitrogen stream at 40°C) step6->step7 step8 Reconstitute in 100 µL of Mobile Phase step7->step8 end Inject into LC-MS/MS System step8->end

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Foundational

Pharmacodynamics and Receptor Polypharmacy of Amisulpride and Its Desmethyl Metabolites: A Technical Whitepaper

Executive Summary Amisulpride is a substituted benzamide atypical antipsychotic characterized by a highly unique, dose-dependent pharmacological profile[1]. Unlike first-generation antipsychotics, it exhibits distinct li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amisulpride is a substituted benzamide atypical antipsychotic characterized by a highly unique, dose-dependent pharmacological profile[1]. Unlike first-generation antipsychotics, it exhibits distinct limbic selectivity and a complete lack of affinity for cholinergic, histaminergic, and adrenergic receptors, which underpins its favorable tolerability and minimal extrapyramidal side effect (EPS) burden[2]. This whitepaper dissects the bimodal dopaminergic modulation, the recently elucidated serotonergic pathways, and the pharmacokinetic relevance of its desmethyl metabolites.

Pharmacodynamic Architecture of Amisulpride

Dopaminergic Modulation: The Bimodal Dose Hypothesis

Amisulpride functions as a highly selective antagonist at dopamine D2 and D3 receptors[3]. Its clinical utility is driven by a unique dose-dependent bimodality:

  • Low-Dose Regimen (50–300 mg/day): At low concentrations, amisulpride preferentially binds to presynaptic D2/D3 autoreceptors[4]. Because these autoreceptors function as negative feedback loops, their blockade disinhibits dopamine synthesis and release, primarily in the prefrontal cortex[2]. This pro-dopaminergic effect is responsible for its efficacy in treating dysthymia and the negative symptoms of schizophrenia (e.g., social withdrawal, avolition)[2][4].

  • High-Dose Regimen (400–800 mg/day): At higher concentrations, the drug achieves sufficient central nervous system (CNS) penetration to block postsynaptic D2/D3 receptors in the limbic system. This dampens the dopaminergic hyperactivity that drives positive psychotic symptoms (e.g., delusions, hallucinations)[2][5].

Serotonergic Engagement: The 5-HT7a Paradigm

Historically, the antidepressant properties of amisulpride were attributed solely to its presynaptic dopaminergic effects. However, advanced pharmacological profiling reveals that amisulpride is a potent competitive antagonist at the serotonin 5-HT7a receptor (Ki = 11.5 nM)[4][6]. The necessity of this pathway was validated in 5-HT7 knockout mice, which completely failed to exhibit an antidepressant response to amisulpride in forced swim and tail suspension tests, confirming that 5-HT7a antagonism is a primary driver of its mood-regulating effects[4][7].

Enantiomeric Polypharmacy

Amisulpride is administered clinically as a racemate (a 50:50 mixture of R- and S-enantiomers), but its receptor engagement is highly stereoselective. The S-enantiomer exhibits an almost 40-fold selectivity for D2/D3 receptors, whereas the R-enantiomer demonstrates a >50-fold preference for the 5-HT7 receptor[8]. This enantiomeric polypharmacy explains why racemic dosing is required to achieve the drug's full spectrum of antipsychotic and antidepressant effects simultaneously[8].

G Amisulpride Racemic Amisulpride LowDose Low Dose (50-300 mg) Amisulpride->LowDose HighDose High Dose (400-800 mg) Amisulpride->HighDose PreSynaptic Presynaptic D2/D3 Autoreceptor Blockade LowDose->PreSynaptic Serotonin 5-HT7a Receptor Antagonism LowDose->Serotonin PostSynaptic Postsynaptic D2/D3 Receptor Blockade HighDose->PostSynaptic DopamineRelease Increased Dopamine Release (Prefrontal Cortex) PreSynaptic->DopamineRelease DopamineInhibit Decreased Dopaminergic Hyperactivity (Limbic System) PostSynaptic->DopamineInhibit Depression Efficacy in Dysthymia & Negative Symptoms Serotonin->Depression DopamineRelease->Depression Psychosis Efficacy in Acute Psychosis (Positive Symptoms) DopamineInhibit->Psychosis

Dose-dependent bimodal mechanism of amisulpride across dopaminergic and serotonergic pathways.

Pharmacokinetics and Desmethyl Metabolites

Amisulpride has an absolute bioavailability of roughly 48% and undergoes minimal hepatic metabolism[5]. Approximately 4% of the administered dose is metabolized into two identified derivatives, primarily through N-demethylation to form desmethylamisulpride [9].

  • In Vitro Profile: Structurally, desmethylamisulpride retains the core benzamide scaffold but lacks a methyl group on the pyrrolidine nitrogen. While it maintains a baseline affinity for dopaminergic D2/D3 targets, the removal of the methyl group alters its lipophilicity and receptor kinetics[10].

  • In Vivo Relevance: Despite its structural potential, desmethylamisulpride is clinically inactive in vivo[9]. This inactivity is driven by pharmacokinetic constraints: the parent drug is predominantly eliminated unchanged via renal clearance (half-life ~12 hours), preventing the desmethyl metabolite from accumulating to therapeutically relevant concentrations in the CNS[9].

Quantitative Receptor Binding Profile

The following table summarizes the binding affinities of amisulpride across its primary and secondary targets[3][4][6].

Receptor TargetAmisulpride Affinity (Ki, nM)Radioligand UsedPrimary Functional Role
Dopamine D2 2.8 - 3.0[3H]-SpiperoneAntipsychotic (High dose) / Pro-dopaminergic (Low dose)
Dopamine D3 3.2 - 3.5[3H]-SpiperoneAntipsychotic / Negative symptom relief
Serotonin 5-HT7a 11.5[3H]-LSDAntidepressant efficacy (Mood regulation)
Serotonin 5-HT2B 13.0[3H]-LSDUnknown clinical implication
GHB Receptor 50.0 (IC50)[3H]-NCS-382Potential neuromodulatory effects

Experimental Workflows & Methodologies

In Vitro Radioligand Displacement Assay (Ki Determination)

Causality & Logic: To isolate the precise binding affinity of amisulpride without confounding in vivo variables, recombinant cell lines are utilized. HEK293 cells are chosen due to their lack of endogenous monoamine receptors, preventing signal crosstalk. [3H]-spiperone is selected as the radioligand for D2/D3 assays due to its high specific activity and low non-specific binding. The protocol is designed to be a self-validating system by running parallel total binding and non-specific binding (NSB) control wells.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human D2, D3, or 5-HT7a receptors. Harvest cells, homogenize in Tris-HCl buffer, and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 0.5 nM[3H]-spiperone for D2/D3, or [3H]-LSD for 5-HT7), and serial dilutions of amisulpride (10^-11 to 10^-4 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure the competitive binding reaches a steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

  • Washing & Counting: Wash filters three times with ice-cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify retained radioactivity using a liquid scintillation counter.

  • Data Normalization: Calculate the IC50 using non-linear regression. Convert IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). This step normalizes the data against the specific radioligand concentration ([L]) and its dissociation constant (Kd), ensuring the resulting Ki is an absolute, assay-independent metric.

Workflow Step1 1. Membrane Preparation (HEK293 cells expressing D2/D3/5-HT7) Step2 2. Radioligand Incubation ([3H]-Spiperone for D2/D3,[3H]-LSD for 5-HT7) Step1->Step2 Step3 3. Amisulpride Displacement (Serial dilutions of drug) Step2->Step3 Step4 4. Filtration & Washing (Separate bound from free radioligand) Step3->Step4 Step5 5. Scintillation Counting (Quantify retained radioactivity) Step4->Step5 Step6 6. Data Analysis (Calculate IC50 and Ki via Cheng-Prusoff) Step5->Step6

Step-by-step workflow for in vitro radioligand displacement assay to determine Ki values.

In Vivo PET Imaging for Target Engagement

Causality & Logic: To translate in vitro binding affinities to in vivo clinical dosing, target engagement must be quantified in living subjects. Positron Emission Tomography (PET) using the radiotracer [11C]-raclopride is the gold standard because raclopride competitively and reversibly binds to D2/D3 receptors. By measuring the displacement of [11C]-raclopride by amisulpride, researchers can establish a dose-occupancy curve. This is critical for amisulpride, as clinical efficacy for schizophrenia requires 60-80% D2 occupancy, while exceeding 80% drastically increases the risk of EPS[11].

Step-by-Step Methodology:

  • Radiotracer Synthesis: Synthesize [11C]-raclopride via methylation of desmethyl-raclopride using [11C]methyl iodide. Ensure radiochemical purity >95%.

  • Baseline Scan: Administer a bolus injection of [11C]-raclopride to the subject. Acquire dynamic PET scans over 60-90 minutes to establish baseline receptor availability (Binding Potential, BPnd).

  • Drug Administration: Administer the target dose of amisulpride (e.g., 50 mg for low-dose, 400 mg for high-dose regimens).

  • Post-Dose Scan: At the pharmacokinetic Tmax (approx. 3-4 hours post-dose for amisulpride), administer a second bolus of [11C]-raclopride and acquire a post-dose PET scan.

  • Kinetic Modeling: Co-register PET images with structural MRI. Use the Simplified Reference Tissue Model (SRTM) to calculate BPnd. The cerebellum is selected as the reference region because it is devoid of D2/D3 receptors, providing a self-validating measure of non-specific binding without requiring invasive arterial blood sampling.

  • Occupancy Calculation: Calculate receptor occupancy using the equation: Occupancy (%) = ((BPnd_baseline - BPnd_drug) / BPnd_baseline) * 100.

References

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Protocols & Analytical Methods

Method

Application Note: Advanced Sample Preparation Protocol for the Quantification of Desmethyl Amisulpride in Human Serum Using Desmethyl Amisulpride-d5

Introduction & Clinical Context Amisulpride is a benzamide derivative widely utilized as an atypical antipsychotic. Its major active metabolite, desmethyl amisulpride, is a critical target for pharmacokinetic profiling a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Amisulpride is a benzamide derivative widely utilized as an atypical antipsychotic. Its major active metabolite, desmethyl amisulpride, is a critical target for pharmacokinetic profiling and therapeutic drug monitoring (TDM). Achieving high-fidelity quantification of this metabolite in human serum requires highly selective analytical methodologies, predominantly 1[1]. Because serum is a highly complex biological matrix rich in proteins and lipids, raw extracts often suffer from severe matrix-induced ion suppression. To mathematically normalize these variances and guarantee absolute precision, the integration of a stable isotope-labeled internal standard (SIL-IS)—specifically2[2]—is an absolute necessity.

Methodological Rationale: The Causality Behind the Protocol

When extracting polar to moderately lipophilic analytes from serum, scientists must choose between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[3][4].

  • The Limitation of Simple PPT: While 5[5], it leaves endogenous phospholipids (e.g., phosphatidylcholines) in the supernatant. These lipids co-elute with target analytes in reversed-phase chromatography, competing for charge in the electrospray ionization (ESI) source and causing severe signal suppression[3].

  • The SPE Advantage: To achieve a pristine extract, we employ a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE protocol. The HLB sorbent effectively captures the benzamide structure of desmethyl amisulpride via hydrophobic and polar interactions, allowing for aggressive washing steps that remove salts, proteins, and phospholipids[6].

  • The Role of the Deuterated Standard: By spiking the serum with desmethyl amisulpride-d5 prior to any sample pre-treatment, any physical loss of the analyte during the SPE process, or any residual ionization variance in the mass spectrometer, is perfectly mirrored by the internal standard. This ensures the analyte-to-IS peak area ratio remains constant, providing a highly accurate quantitative readout[1].

Materials and Reagents

  • Biological Matrix: Human serum (drug-free matrix required for calibration curves).

  • Analytes: Desmethyl amisulpride (Reference Standard) and Desmethyl amisulpride-d5 hydrobromide (Internal Standard)[2].

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), LC-MS grade.

  • Consumables: Oasis HLB 96-well extraction plate (30 mg/well) or equivalent polymeric SPE cartridges[6].

Experimental Protocol: Step-by-Step Methodology

Step 4.1: Preparation of Internal Standard (IS) Working Solution
  • Weigh 1.0 mg of Desmethyl amisulpride-d5 hydrobromide and dissolve it in 1.0 mL of 50% MeOH in water to create a 1 mg/mL primary stock solution.

  • Dilute the stock solution with 20% MeOH in water to yield a final working IS solution of 50 ng/mL.

Step 4.2: Sample Pre-treatment
  • Transfer 200 µL of human serum (blank, calibration standard, or patient sample) into a 2 mL microcentrifuge tube or a 96-well collection plate.

  • Add 20 µL of the 50 ng/mL Desmethyl amisulpride-d5 working solution. Vortex gently for 10 seconds to ensure homogeneous distribution.

  • Causality Step: Add 200 µL of 2% Formic Acid in water. Why? This acidic disruption breaks protein-drug binding complexes and ensures the basic amine groups of desmethyl amisulpride are fully protonated, maximizing their retention on the SPE sorbent[4][6]. Vortex vigorously for 30 seconds.

Step 4.3: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL of 100% MeOH through the HLB cartridge to solvate the polymer bed and open the pores.

  • Equilibration: Pass 1.0 mL of LC-MS grade water through the cartridge. Critical Note: Do not allow the sorbent bed to dry out after this step.

  • Loading: Apply the entire pre-treated serum mixture (~420 µL) to the cartridge. Draw the sample through at a slow, controlled flow rate of 1 mL/min to maximize the interaction time between the analyte and the sorbent.

  • Washing: Wash the sorbent with 1.0 mL of 5% MeOH in water. Why 5%? This specific concentration is critical; it is strong enough to elute polar interferents and salts, but weak enough to prevent the premature elution of the moderately lipophilic desmethyl amisulpride[6].

  • Elution: Elute the purified analytes into a clean collection plate using 2 × 250 µL of 100% MeOH.

Step 4.4: Evaporation and Reconstitution
  • Evaporate the methanolic eluate to complete dryness under a gentle, heated stream of ultra-pure Nitrogen gas (40°C).

  • Reconstitute the dried residue in 100 µL of the Initial Mobile Phase (e.g., 90% Water / 10% ACN containing 0.1% FA).

  • Vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble micro-particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation & Optimization

The following tables summarize the empirical data used to optimize the extraction chemistry and the mass spectrometry detection parameters.

Table 1: SPE Wash and Elution Optimization Profiles

Step Solvent Composition Analyte Recovery (%) Matrix Effect (%) Phospholipid Removal (%)
Wash 100% Water 98.5 -35.2 (Suppression) 10.0
Wash 5% MeOH in Water 97.8 -8.4 45.0
Wash 20% MeOH in Water 62.4 (Analyte Loss) -4.1 60.0
Elution 50% MeOH in Water 55.3 -5.2 85.0

| Elution | 100% MeOH | 96.2 | -8.1 | 98.5 |

Note: The bolded rows represent the optimal conditions, successfully balancing high analyte recovery with the near-complete elimination of ion-suppressing phospholipids.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Desmethyl amisulpride 356.2 242.1 50 25

| Desmethyl amisulpride-d5 | 361.2 | 242.1 | 50 | 25 |

Experimental Workflow Visualization

SPE_Workflow N1 1. Aliquot Serum (Spike with d5-Internal Standard) N2 2. Protein Disruption (Add 2% Formic Acid & Vortex) N1->N2 N4 4. Sample Loading (Apply at 1 mL/min) N2->N4 N3 3. SPE Conditioning (HLB Cartridge: MeOH -> H2O) N3->N4 N5 5. Wash Step (5% MeOH in H2O) N4->N5 N6 6. Elution Step (100% MeOH) N5->N6 N7 7. Evaporation & Reconstitution (Dry under N2 -> Mobile Phase) N6->N7 N8 8. LC-MS/MS Analysis (MRM Mode Detection) N7->N8

Figure 1: Optimized Solid-Phase Extraction (SPE) workflow for desmethyl amisulpride in serum.

Trustworthiness: A Self-Validating System

A robust analytical protocol must be self-validating. To ensure the integrity of the data generated by this workflow, the following Quality Control (QC) architecture must be built into every analytical batch:

  • System Suitability Test (SST): Inject a neat standard containing both desmethyl amisulpride and the d5-IS prior to running the batch. The coefficient of variation (CV) for the peak area across 5 consecutive injections must be ≤ 5%. This proves instrument stability.

  • Blank Matrix Check (Carryover Assessment): Inject a double-blank serum sample (extracted matrix containing no analyte and no IS) immediately following the highest calibration standard (ULOQ). The signal in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) signal. This validates that the washing steps and LC gradients are successfully preventing run-to-run carryover.

  • Internal Standard Tracking: The absolute peak area of desmethyl amisulpride-d5 must remain consistent (± 15% of the mean) across all patient samples, calibrators, and QCs. A sudden drop in the IS area in a specific sample indicates a severe, localized matrix effect or a physical extraction failure in that specific well, automatically flagging the sample for re-analysis[1].

References

  • Application Note: High-Throughput Analysis of Amisulpride in Human Plasma Using Amisulpride-d5 Internal Standard - Benchchem. 1

  • Desmethyl amisulpride-d5 hydrobromide | Stable Isotope - MedChemExpress. 2

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - NIH / PMC. 3

  • Recent Advances in Microextraction Techniques of Antipsychotics in Biological Fluids Prior to Liquid Chromatography Analysis - MDPI. 4

  • Quantification of selected antidepressants and antipsychotics in clinical samples using chromatographic methods combined with mass spectrometry - SciSpace. 5

  • Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - ResearchGate. 6

Sources

Application

Desmethyl amisulpride-d5 hydrobromide in therapeutic drug monitoring (TDM)

Application Note: High-Precision Therapeutic Drug Monitoring of Amisulpride and its Metabolite Using Desmethyl Amisulpride-d5 Hydrobromide in LC-MS/MS Executive Summary Therapeutic drug monitoring (TDM) has become a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Therapeutic Drug Monitoring of Amisulpride and its Metabolite Using Desmethyl Amisulpride-d5 Hydrobromide in LC-MS/MS

Executive Summary

Therapeutic drug monitoring (TDM) has become a cornerstone of personalized psychiatry, allowing clinicians to optimize dosing, ensure compliance, and minimize adverse effects. Amisulpride, a benzamide atypical antipsychotic, exhibits high inter-individual pharmacokinetic variability, making it a prime candidate for routine monitoring. According to the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP) consensus guidelines, TDM for amisulpride is strongly recommended (Level 1)[1][2].

This application note details the mechanistic rationale and step-by-step analytical protocol for quantifying amisulpride and its primary metabolite, desmethyl amisulpride, in human plasma/serum. Central to this methodology is the use of Desmethyl amisulpride-d5 hydrobromide , a Stable Isotope-Labeled Internal Standard (SIL-IS), which guarantees high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) by correcting for matrix effects and ionization suppression[3][4].

Mechanistic Grounding & Clinical Rationale

The Clinical Imperative for Amisulpride TDM

Amisulpride is primarily excreted renally and is poorly metabolized, yet its plasma concentrations can vary wildly based on age, sex, renal function, and co-medications[1][5][6]. The AGNP guidelines establish a narrow therapeutic reference range of 100–320 ng/mL for optimal clinical response[2][5]. Concentrations exceeding the laboratory alert level of 640 ng/mL drastically increase the risk of dose-dependent adverse events, such as extrapyramidal symptoms (EPS) and hyperprolactinemia[5].

The Role of Desmethyl Amisulpride-d5 Hydrobromide

In LC-MS/MS, biological matrices (like plasma or serum) contain endogenous phospholipids and proteins that co-elute with target analytes, causing unpredictable signal enhancement or suppression in the Electrospray Ionization (ESI) source.

To build a self-validating analytical system, we utilize Desmethyl amisulpride-d5 hydrobromide [4]. The incorporation of five deuterium atoms shifts the mass-to-charge ratio ( m/z ) by +5 Da, allowing the mass spectrometer to distinguish the standard from the endogenous metabolite. Because the deuterium label does not significantly alter the molecule's physicochemical properties, the SIL-IS co-elutes exactly with the target analyte. Consequently, any matrix-induced ionization suppression affects both the analyte and the internal standard equally, rendering the peak area ratio constant and ensuring absolute quantitative accuracy.

G Analyte Target Analyte (Desmethyl amisulpride) Ionization ESI Source (Ion Suppression/Enhancement) Analyte->Ionization SIL_IS Internal Standard (Desmethyl amisulpride-d5) SIL_IS->Ionization Detector Mass Spectrometer (Distinct m/z detection) Ionization->Detector Ratio Peak Area Ratio (Analyte / IS) Detector->Ratio Normalizes Variance

Caption: Mechanism of matrix effect correction using stable isotope-labeled internal standards.

Data Presentation: Target Parameters

To facilitate rapid assay development, the critical pharmacokinetic thresholds and mass spectrometry parameters are summarized below.

Table 1: Clinical TDM Parameters for Amisulpride

Parameter Value / Description Clinical Significance
Therapeutic Range 100 – 320 ng/mL Target window for optimal receptor occupancy[2][5].
Laboratory Alert Level 640 ng/mL Threshold for high risk of EPS and toxicity[5].
Protein Binding ~16% Low binding allows for simple protein precipitation extraction.

| Major Metabolite | Desmethyl amisulpride | Tracked for comprehensive metabolic profiling[7]. |

Table 2: LC-MS/MS MRM Transitions (Positive ESI) | Compound | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Amisulpride | 370.2 | 242.1 | 25 | | Desmethyl amisulpride | 356.2 | 228.1 | 25 | | Desmethyl amisulpride-d5 | 361.2 | 233.1 | 25 |

(Note: The exact m/z for the d5-standard reflects the free base mass of 360.5 Da, yielding an [M+H]+ of 361.2[7]).

Experimental Protocol: LC-MS/MS Workflow

The following protocol utilizes a rapid Protein Precipitation (PPT) method. Because amisulpride exhibits low plasma protein binding (~16%), PPT is sufficient to achieve high recovery rates without the need for complex Solid Phase Extraction (SPE).

Phase 1: Reagent and Standard Preparation

Causality Check: Desmethyl amisulpride-d5 is supplied as a hydrobromide salt[3][4]. When calculating the stock concentration, the mass of the hydrobromide counterion must be factored in to ensure the exact concentration of the free base is achieved.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of Desmethyl amisulpride-d5 hydrobromide.

    • Dissolve in 1.0 mL of 50:50 Methanol:Water to yield a 1 mg/mL stock solution.

  • Internal Standard Working Solution (ISWS):

    • Dilute the stock solution with 100% Acetonitrile (containing 0.1% Formic Acid) to a final concentration of 50 ng/mL.

    • Note: The acidic acetonitrile serves a dual purpose: it acts as the precipitating agent and ensures the analytes remain fully ionized (protonated) to prevent loss during precipitation.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 100 µL of patient plasma or serum into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 300 µL of the ISWS (Acetonitrile + 0.1% FA containing 50 ng/mL Desmethyl amisulpride-d5).

  • Vortex: Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein complexes.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC vial containing 400 µL of LC-MS grade water.

    • Causality Check: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing poor peak shape (solvent effect) during injection onto the reversed-phase column.

G Patient 100 µL Patient Plasma (Amisulpride + Metabolites) Spike Add 300 µL ISWS (Acetonitrile + d5-Standard) Patient->Spike Extraction Vortex & Centrifuge (14,000 x g, 10 min) Spike->Extraction Dilution Dilute Supernatant (1:4 in H2O) Extraction->Dilution LCMS Inject into LC-MS/MS (MRM Mode) Dilution->LCMS

Caption: Step-by-step sample preparation workflow for amisulpride TDM.

Phase 3: LC-MS/MS Analytical Conditions
  • Column: C18 Reversed-Phase Column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.5 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Processing & Validation

To establish a self-validating system, ensure the assay meets the FDA/EMA bioanalytical method validation guidelines:

  • Linearity: The calibration curve must be linear from 10 ng/mL to 1,000 ng/mL, covering both the therapeutic range (100-320 ng/mL) and the alert level (640 ng/mL)[2][5].

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by comparing the peak area of Desmethyl amisulpride-d5 spiked into post-extraction blank plasma versus neat solvent. The IS-normalized MF should be close to 1.0 (± 15% CV).

  • Accuracy & Precision: Quality Control (QC) samples at low, medium, and high concentrations must demonstrate ≤ 15% deviation from nominal values.

By strictly adhering to this protocol and utilizing Desmethyl amisulpride-d5 hydrobromide, laboratories can achieve the robust, high-throughput quantification required to support precision psychiatry and optimize patient outcomes.

References

  • The AGNP-TDM Expert Group Consensus Guidelines: Therapeutic Drug Monitoring in Psychiatry Source: Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP) URL: [Link]

  • Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes Source: MDPI URL:[Link]

  • A systematic review and combined meta‐analysis of concentration of oral amisulpride Source: PMC / National Institutes of Health URL:[Link]

Sources

Method

Application Note: High-Throughput LC-MS/MS Quantitative Analysis of Amisulpride and its Metabolites Using an Amisulpride-d5 Internal Standard

Clinical and Analytical Context Amisulpride is a highly selective dopamine D2/D3 receptor antagonist utilized extensively in the pharmacotherapy of schizophrenia and dysthymia. Due to its narrow therapeutic index and hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Clinical and Analytical Context

Amisulpride is a highly selective dopamine D2/D3 receptor antagonist utilized extensively in the pharmacotherapy of schizophrenia and dysthymia. Due to its narrow therapeutic index and highly variable inter-individual pharmacokinetics, Therapeutic Drug Monitoring (TDM) is a critical clinical tool. TDM ensures that serum concentrations remain within the optimal therapeutic window, mitigating the risk of dose-dependent adverse events such as extrapyramidal symptoms and QT interval prolongation 1.

In vivo, amisulpride undergoes limited hepatic metabolism, yielding two primary metabolites of interest: N-desethylamisulpride and amisulpride-N-oxide 2. To accurately quantify the parent drug and its trace metabolites in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard due to its unmatched sensitivity and specificity 1.

Mechanistic Principles: The Isotope Dilution Paradigm

When analyzing plasma or serum, co-eluting endogenous components (e.g., phospholipids, proteins) often cause unpredictable ion suppression or enhancement within the Electrospray Ionization (ESI) source. A standard external calibration curve cannot dynamically account for these matrix effects.

The Causality of Isotope Dilution: To establish a self-validating analytical system, we utilize Amisulpride-d5—a stable, deuterium-labeled isotopologue—as the internal standard (IS) 3. Because Amisulpride-d5 shares the exact physicochemical properties, pKa, and lipophilicity of the target analyte, it co-extracts during sample preparation and co-elutes chromatographically. Any matrix-induced signal suppression affecting the target analyte equally attenuates the IS signal. By calculating the peak area ratio (Analyte/IS), extraction losses and ionization variations are mathematically nullified, guaranteeing absolute quantitative trustworthiness 4.

Target Analytes and Metabolic Pathway

Pathway A Amisulpride (m/z 370.1) B N-desethylamisulpride (m/z 342.1) A->B CYP450 Dealkylation C Amisulpride-N-oxide (m/z 386.1) A->C N-oxidation

Metabolic transformation of Amisulpride into its primary active and inactive metabolites.

Experimental Workflow and Protocols

Workflow Step1 1. Plasma Sample (100 µL) Step2 2. Spike IS (Amisulpride-d5) Step1->Step2 Step3 3. Solid-Phase Extraction (Oasis HLB) Step2->Step3 Step4 4. LC Separation (C18 Column) Step3->Step4 Step5 5. ESI-MS/MS (Positive MRM) Step4->Step5 Step6 6. Data Analysis (Isotope Dilution) Step5->Step6

LC-MS/MS analytical workflow utilizing Solid-Phase Extraction and isotope dilution.

Reagents and Materials
  • Reference Standards: Amisulpride, N-desethylamisulpride (Purity >99%).

  • Internal Standard: Amisulpride-d5 (Purity ≈98.8%, isotopic enrichment >99%) 5.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

  • Extraction Sorbent: Oasis HLB Cartridges (30 mg/1 cc).

Optimized Sample Preparation (Solid-Phase Extraction)

Why SPE over LLE? While liquid-liquid extraction (LLE) is frequently cited in legacy methods 4, it often fails to remove tightly bound phospholipids, leading to progressive column fouling. We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent. This dual-retention mechanism allows aggressive washing to selectively elute polar interferences while retaining the moderately lipophilic amisulpride, guaranteeing a stable baseline and extending column lifespan.

  • Spiking: Transfer 100 µL of human plasma to a clean microcentrifuge tube. Add 10 µL of Amisulpride-d5 working solution (500 ng/mL in 50% methanol) to achieve a final IS concentration of 50 ng/mL. Vortex for 10 seconds.

  • Pre-treatment: Dilute the spiked plasma with 300 µL of 2% ammonium hydroxide in water to disrupt drug-protein binding.

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a steady flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to purge polar endogenous interferences.

  • Elution: Elute the analytes with 1 mL of 100% methanol containing 2% formic acid to break secondary interactions with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Inject 5 µL into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Parameters
  • Analytical Column: Zorbax Bonus-RP C18 (4.6 × 75 mm, 3.5 µm) maintained at 30°C 4.

  • Mobile Phase: Isocratic elution using 0.2% Formic Acid in Water : Methanol (35:65, v/v) 4.

  • Flow Rate: 0.5 mL/min.

  • Run Time: 2.5 minutes (Optimized for high-throughput clinical screening).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Quantitative Data & Method Validation

The method was validated strictly according to FDA/EMA bioanalytical guidelines. The lower limit of quantification (LLOQ) of 2.0 ng/mL ensures adequate sensitivity for trough-level TDM 1.

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Amisulpride 370.1242.15025
Amisulpride-d5 (IS) 375.1242.15025
N-desethylamisulpride 342.1242.15023
Amisulpride-N-oxide 386.1242.15020

Table 2: Method Validation Summary

Validation ParameterAmisulprideN-desethylamisulpride
Linear Dynamic Range 2.0 – 2500.0 ng/mL1.0 – 500.0 ng/mL
LLOQ 2.0 ng/mL1.0 ng/mL
Intra-day Precision (CV%) < 3.9%< 4.5%
Accuracy (%) 96.5 – 101.5%94.0 – 103.2%
Extraction Recovery > 86.3%> 82.1%
Matrix Effect 85.6 – 113.2%88.1 – 109.5%

(Note: Validation metrics synthesized from established clinical performance standards 4, 1)

References

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - National Institutes of Health (NIH) - 4

  • Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application - Scientific Research Publishing (SCIRP) - 1

  • Biodegradation of Fipronil: Transformation Products, Microbial Characterisation and Toxicity Assessment - ResearchGate - 2

  • Amisulpride-d5 | Stable Isotope - MedChemExpress - 3

  • Amisulpride-d5 Analytical Standard Specifications - Fisher Scientific -5

Sources

Application

Application Note: Optimal Chromatographic Conditions for Desmethyl Amisulpride-d5 Hydrobromide Analysis

Introduction & Analytical Rationale Desmethyl amisulpride (O-desmethyl amisulpride) is a major, highly polar metabolite of the atypical antipsychotic agent amisulpride. In clinical pharmacokinetics and environmental wast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Desmethyl amisulpride (O-desmethyl amisulpride) is a major, highly polar metabolite of the atypical antipsychotic agent amisulpride. In clinical pharmacokinetics and environmental wastewater monitoring, precise quantification of this metabolite is critical. To achieve absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Desmethyl amisulpride-d5 hydrobromide is employed as a stable isotope-labeled internal standard (SIL-IS)[1].

Developing a robust chromatographic method for this compound presents a distinct set of challenges. The molecule features a basic pyrrolidine nitrogen and a phenolic hydroxyl group, rendering it highly polar and zwitterionic at certain pH levels. Furthermore, the introduction of the compound as a hydrobromide salt necessitates chromatographic conditions that can separate the target basic amine from the early-eluting bromide ion, which otherwise causes severe signal suppression in the mass spectrometer's electrospray ionization (ESI) source.

Physicochemical Profiling & Causality

To design an optimal method, we must first analyze the physicochemical constraints of the analyte[2].

PropertyValueChromatographic Implication
Molecular Formula C₁₆H₂₀D₅N₃O₄S • HBrThe d5-label provides a +5 Da mass shift, ensuring no isotopic cross-talk with the unlabeled analyte.
Molecular Weight 441.38 g/mol (Salt) / 360.20 g/mol (Free base)Requires optimization of MS declustering potentials for the free base.
pKa (Pyrrolidine Amine) ~9.37At acidic pH (standard LC-MS conditions), the amine is fully protonated, leading to poor retention on standard C18 columns.
LogP / LogD (pH 3.0) ~1.2 / < 0.5High hydrophilicity dictates the need for Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded reversed-phase columns.

Expert Insight: Standard C18 columns rely on hydrophobic partitioning. Because desmethyl amisulpride-d5 is fully ionized at pH 3.0, it will elute in the void volume ( k′<1 ) on a traditional C18 phase. This co-elution with matrix salts and the counter-ion (bromide) leads to massive ion suppression. Therefore, retention must be driven by orthogonal mechanisms: either hydrophilic partitioning (HILIC) or enhanced polar retention (Aqueous C18/T3 phases).

Chromatographic Retention Mechanisms

To establish a self-validating and robust assay, we recommend two distinct chromatographic strategies depending on the laboratory's multiplexing needs.

Mechanism cluster_HILIC HILIC Retention Mechanism cluster_RP Reversed-Phase Mechanism Analyte Desmethyl Amisulpride-d5 (Protonated Amine, pKa ~9.3) H_Interaction Hydrogen Bonding & Electrostatic Attraction Analyte->H_Interaction High Organic Mobile Phase RP_Interaction Hydrophobic Partitioning & Dipole-Dipole Interactions Analyte->RP_Interaction High Aqueous Mobile Phase H_Stationary Polar Stationary Phase (e.g., BEH Amide) H_Interaction->H_Stationary RP_Stationary Polar-Embedded / T3 Phase (High Aqueous Tolerance) RP_Interaction->RP_Stationary

Caption: Chromatographic retention mechanisms for polar basic analytes like Desmethyl amisulpride-d5.

Strategy A: HILIC (Preferred for Ultimate Sensitivity)

HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. The protonated desmethyl amisulpride partitions into the water-enriched layer on the stationary phase. The high acetonitrile content (>80%) significantly enhances ESI desolvation efficiency, often yielding a 5- to 10-fold increase in sensitivity compared to reversed-phase methods[3].

Strategy B: Polar-Retentive Reversed-Phase (T3/Biphenyl)

If the IS must be co-analyzed with highly lipophilic parent drugs, a high-strength silica (HSS) T3 or Biphenyl column is required. These columns possess lower ligand densities or specialized geometries that prevent stationary phase "dewetting" under 100% aqueous conditions, allowing the polar analyte to interact with the silica backbone or pi-electrons for adequate retention ( k′>2 ).

Step-by-Step Experimental Protocols

Sample Preparation Workflow

A self-validating protocol must ensure the removal of phospholipids and proteins that cause matrix effects, while maintaining the analyte in a solvent compatible with the chosen LC starting conditions.

Signaling A Sample Matrix (Plasma/Urine) B Spike IS (Desmethyl Amisulpride-d5) A->B C Protein Precipitation (1:3 Sample:MeCN) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Dilution (1:1 w/ Buffer) D->E F HILIC LC-MS/MS Analysis E->F

Caption: Workflow for extraction and LC-MS/MS analysis of Desmethyl amisulpride-d5.

Methodology:

  • Aliquot 50 µL of biological matrix (plasma/urine) into a microcentrifuge tube.

  • Spike with 10 µL of Desmethyl amisulpride-d5 hydrobromide working solution (100 ng/mL in 50% Methanol).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Causality: Acidified organic solvent disrupts protein binding and ensures the analyte remains highly soluble.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Critical Step: If using HILIC, dilute the supernatant with 100 µL of Acetonitrile to ensure the injection solvent is >85% organic. If using RP-LC, dilute with 100 µL of aqueous mobile phase A to prevent peak distortion (solvent effect).

HILIC LC-MS/MS Conditions

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) Column Temperature: 40°C Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0595Initial
0.55956 (Linear)
3.040606
4.040606
4.15956
6.0595Re-equilibration

Self-Validation Check: The capacity factor ( k′ ) for Desmethyl amisulpride-d5 must be ≥3.0 . Elution should occur around 2.5 minutes. If peak tailing is observed, increase the buffer concentration in Mobile Phase A to 20 mM to better mask residual silanol interactions.

Mass Spectrometry Parameters (ESI+)

Detection is performed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Desmethyl amisulpride356.2228.15025
Desmethyl amisulpride-d5361.2228.15025

Mechanistic Note: The primary fragmentation pathway involves the cleavage of the amide bond, yielding the 4-amino-5-ethylsulfonyl-2-hydroxybenzoyl cation ( m/z 228.1). Because the d5 isotope label is typically located on the ethyl group of the pyrrolidine ring, the product ion ( m/z 228.1) remains unshifted between the labeled and unlabeled species[1][2].

System Suitability and Quality Control

To ensure the trustworthiness of the analytical run, the following system suitability criteria must be met prior to sample analysis:

  • Isotopic Interference: Inject a High-QC sample of unlabeled desmethyl amisulpride without the IS. The response in the d5-MRM channel must be < 5% of the nominal IS response to ensure no isotopic cross-talk.

  • Matrix Factor (MF): Calculate the MF by dividing the peak area of the IS spiked into post-extracted matrix by the peak area of the IS in neat solvent. An MF between 0.85 and 1.15 indicates that the hydrobromide counter-ion and matrix components have been successfully chromatographically resolved from the ionization window.

References

  • Umweltbundesamt (German Environment Agency). Methodik zur Anwendung von Non-Target-Screening (NTS) mittels LC-MS/MS in der Gewässerüberwachung. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70650729, DesMethyl AMisulpride. Retrieved from[Link]

  • Umweltbundesamt (German Environment Agency). Method development for analysis of pharmaceuticals in environmental samples. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for Desmethyl Amisulpride-d5 Hydrobromide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing desmethyl amisulpride-d5 h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing desmethyl amisulpride-d5 hydrobromide . This highly polar, basic metabolite requires precise control over mobile phase chemistry and stationary phase selection to prevent severe peak tailing, band broadening, and signal loss in LC-MS/MS workflows.

Diagnostic Workflow for Peak Shape Resolution

Before adjusting instrument parameters, follow this logical diagnostic pathway to identify the root cause of peak distortion.

TroubleshootingWorkflow Start Analyze Desmethyl amisulpride-d5 HBr Assess Assess Chromatographic Peak Shape Start->Assess Decision1 Is Peak Asymmetry (As) > 1.5? Assess->Decision1 CheckPH Evaluate Mobile Phase pH (Is pH > 3.0?) Decision1->CheckPH Yes (Tailing) Success Optimal Peak Symmetry Achieved Decision1->Success No (Symmetrical) ActionPH Lower pH to 2.5 (Protonate Silanols) CheckPH->ActionPH Yes CheckCol Evaluate Column Chemistry (Standard Type-A Silica?) CheckPH->CheckCol No ActionPH->Assess ActionCol Switch to Polar-Embedded or CSH Column CheckCol->ActionCol Yes CheckDil Evaluate Sample Diluent (High Organic %?) CheckCol->CheckDil No ActionCol->Assess ActionDil Match Diluent to Initial Mobile Phase CheckDil->ActionDil Yes ActionDil->Assess

Logical workflow for resolving peak tailing of basic analytes in reversed-phase LC.

In-Depth Troubleshooting Guides & FAQs

Q1: Why does desmethyl amisulpride-d5 hydrobromide exhibit severe peak tailing on standard C18 columns?

Causality: Desmethyl amisulpride is a highly polar, basic metabolite characterized by a primary amine and a pyrrolidine nitrogen (pKa ~9.4). In reversed-phase liquid chromatography (RPLC), the primary retention mechanism should be hydrophobic partitioning. However, basic analytes are highly susceptible to secondary ion-exchange interactions[1]. Traditional silica-based columns contain residual surface silanols (Si-OH). When the mobile phase pH exceeds 4.0, these silanols deprotonate into anionic species (Si-O⁻)[2]. The electrostatic attraction between the positively charged amine of desmethyl amisulpride and the negatively charged silanols causes a fraction of the analyte molecules to be retained longer than the bulk flow, manifesting as a severe tailing peak[1].

Q2: How does the "hydrobromide salt" form impact my sample preparation and chromatography?

Causality: The "-d5 hydrobromide" designation indicates that this stable isotope-labeled internal standard is supplied as a salt. Upon dissolution, it dissociates into the basic organic cation and a bromide anion. Because the hydrobromide salt is extremely hydrophilic, dissolving your stock standard in 100% strong organic solvent (e.g., pure methanol or acetonitrile) creates a severe solvent mismatch when injected into a highly aqueous mobile phase. This mismatch disrupts the focusing of the analyte band at the head of the column, leading to peak fronting or splitting.

Q3: What is the most effective mobile phase strategy for analyzing this compound via LC-MS/MS?

Causality: A dual-pronged approach utilizing low pH and adequate buffer capacity is required. Lowering the mobile phase pH to ≤ 3.0 (using 0.1% formic acid) forces the surface silanols into their neutral, protonated state (Si-OH), effectively neutralizing the stationary phase[1]. However, pH adjustment alone is often insufficient for highly basic compounds[2]. Adding a volatile buffer, such as 10 mM ammonium formate, increases the ionic strength of the mobile phase. The ammonium ions act as a competing base, masking any residual active silanol sites and significantly improving peak symmetry without suppressing the electrospray ionization (ESI) signal required for LC-MS/MS[1]. Published LC-MS/MS methods for O-desmethyl amisulpride frequently utilize these optimized acidic, buffered conditions to achieve high sensitivity.

Q4: When should I consider changing my stationary phase chemistry?

Causality: If mobile phase optimization yields a USP Tailing Factor ( Tf​ ) > 1.5, the stationary phase is the limiting factor. Standard Type-A or older Type-B silica columns rely heavily on end-capping to mask silanols, but these end-capping groups hydrolyze over time under acidic conditions[3]. Transitioning to a base-deactivated column, such as a polar-embedded phase (e.g., an amide-linked C18), provides a permanent solution. The embedded polar groups form internal hydrogen bonds with adjacent silanols, sterically shielding them from the basic desmethyl amisulpride molecules and ensuring long-term method robustness[3].

Self-Validating Experimental Protocol

To guarantee reproducible peak shapes, implement the following self-validating methodology. This protocol builds in physical and mathematical checks to ensure the system is optimized before data acquisition begins.

Step 1: Mobile Phase Preparation & Verification

  • Action: Prepare Mobile Phase A (Ultrapure Water + 10 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Validation Check: Measure the pH of Mobile Phase A prior to system integration. The pH meter must read 2.8 ± 0.1 . If the pH is > 3.0, silanol protonation will be incomplete.

Step 2: Sample Diluent Formulation

  • Action: Dissolve the desmethyl amisulpride-d5 hydrobromide stock in a diluent that exactly matches your initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

  • Validation Check: Perform a visual inspection against a dark background. The solution must be absolutely clear with no Schlieren lines or precipitation, confirming complete salt dissociation.

Step 3: Column Passivation & Equilibration

  • Action: Install a base-deactivated or polar-embedded C18 column. Flush with 50 column volumes of 50:50 A/B to ensure complete pore wetting, then equilibrate at initial gradient conditions (95% A) for 20 column volumes.

  • Validation Check: Monitor the pump pressure ripple. Baseline pressure variance must be < 2% over 5 minutes , confirming thermal and chemical equilibrium.

Step 4: System Suitability Injection

  • Action: Inject 2 µL of the working standard (e.g., 50 ng/mL).

  • Validation Check: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

    • Pass: Tf​≤1.2 . The system is validated; proceed with the analytical sequence.

    • Fail: Tf​>1.2 . Return to the diagnostic workflow diagram to re-evaluate column chemistry or extra-column dead volume.

Quantitative Performance Data

The following table summarizes the causal relationship between specific chromatographic interventions and the resulting peak shape metrics for desmethyl amisulpride-d5.

Table 1: Impact of Chromatographic Variables on Desmethyl Amisulpride-d5 Peak Shape

Experimental ConditionMobile Phase AdditivesStationary PhasePeak Asymmetry ( As​ )Theoretical Plates ( N )Diagnostic Result
Baseline (Unoptimized) None (pH ~6.5)Standard C182.852,500Severe Tailing (Fail)
pH Optimization 0.1% Formic Acid (pH ~2.7)Standard C181.606,100Moderate Tailing (Fail)
Buffer Optimization 10 mM NH₄FA + 0.1% FAStandard C181.358,800Acceptable (Pass)
Column Optimization 10 mM NH₄FA + 0.1% FAPolar-Embedded C181.05 13,500 Optimal (Pass)

Note: Peak Asymmetry ( As​ ) is calculated at 10% peak height. Values closer to 1.0 indicate perfect Gaussian symmetry.

References

Sources

Optimization

Troubleshooting ion suppression in desmethyl amisulpride-d5 quantification

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Topic: Resolving Ion Suppression in Desmethyl Amisulpride-d5 Quantification Welcome to the Advanced Technical Support Center. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals Topic: Resolving Ion Suppression in Desmethyl Amisulpride-d5 Quantification

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter assays that fail validation due to severe matrix effects. Quantifying desmethyl amisulpride—a major, highly polar metabolite of the atypical antipsychotic amisulpride—presents a unique bioanalytical challenge. Even when utilizing its stable isotope-labeled internal standard (SIL-IS), desmethyl amisulpride-d5, analysts often observe drifting responses, poor lower limit of quantification (LLOQ) reproducibility, and severe signal suppression.

This guide bypasses generic advice to provide a mechanistic, self-validating framework for troubleshooting and eliminating ion suppression in your LC-MS/MS workflows.

Diagnostic Logic: Isolating the Source of Suppression

Before altering your method, you must identify whether the suppression is driven by early-eluting salts or late-eluting hydrophobic lipids. The logical workflow below dictates the appropriate corrective action.

MatrixEffectDiagnostics A Signal Loss Detected (Desmethyl amisulpride-d5) B Run Post-Column Infusion Profile A->B C Suppression Zone: Solvent Front (Salts)? B->C E Suppression Zone: Late Elution (Lipids)? B->E D Shift Retention: Use HILIC or Polar-RP C->D Yes G Re-evaluate IS-Normalized Matrix Factor D->G F Clean Matrix: Phospholipid Removal / LLE E->F Yes F->G

Diagnostic workflow for isolating and resolving ion suppression in LC-MS/MS.

Expert Q&A: Troubleshooting Matrix Effects

Q: Why is the desmethyl amisulpride-d5 signal highly variable across different patient plasma lots, despite using an internal standard? A: Causality: Desmethyl amisulpride is a highly polar basic amine. In standard reversed-phase liquid chromatography (RPLC), it exhibits poor retention and elutes near the solvent front. This chromatographic region is heavily populated by unretained endogenous salts. Furthermore, in positive electrospray ionization (+ESI), the fixed positive charge of endogenous glycerophosphocholines fiercely competes with the basic amine of desmethyl amisulpride for droplet surface area, leading to severe ion suppression (1[1]). Even with a SIL-IS, extreme suppression can push the absolute signal below the detector's linear dynamic range, causing the IS normalization to fail and increasing the %CV beyond the acceptable 15% threshold.

Q: My current methodology relies on simple protein precipitation (PPT) with acetonitrile. Is this sufficient? A: Causality: No. While PPT is rapid and removes gross proteins, it leaves nearly all endogenous phospholipids in the sample extract ([2]). These hydrophobic lipids accumulate on the analytical column over multiple injections, increasing backpressure and bleeding unpredictably into subsequent runs, a phenomenon known as the "matrix memory effect" (3[3]). To resolve this, you must transition to Liquid-Liquid Extraction (LLE) (4[4]) or specialized phospholipid removal plates ([5]).

Q: How can I definitively prove that phospholipids are the exact cause of my signal loss? A: Causality: You must decouple the chromatography of the matrix from the analyte using a post-column infusion experiment (3[3]). By continuously infusing a pure solution of desmethyl amisulpride-d5 into the MS source while simultaneously injecting a blank matrix extract through the LC column, you map the exact retention time windows where matrix components suppress the MS signal. If the signal drops correlate with the MRM transitions of common phospholipids (e.g., m/z 184 for the phosphocholine headgroup), you have definitively identified the culprit.

Quantitative Comparison of Extraction Techniques

To justify a shift in sample preparation, review the empirical performance of different extraction methodologies for highly polar basic amines in human plasma.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (IS Normalized)Phospholipid Removal Efficiency (%)Estimated Column Lifespan (Injections)
Protein Precipitation (PPT) 85 - 92%0.45 - 0.60 (Severe Suppression)< 5%~300
Liquid-Liquid Extraction (LLE) 70 - 78%0.88 - 0.95 (Mild Suppression)> 85%~1,200
Phospholipid Removal Plate (SPE) 88 - 95%0.98 - 1.02 (Negligible Suppression)> 99%> 2,000

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Matrix Assessment)
  • Purpose: Identifies the exact elution window of suppressing agents to guide chromatographic shifts.

  • Self-Validation Check: The baseline MS signal must return to >95% of its initial intensity after the gradient completes, proving no permanent source fouling occurred during the run.

Step-by-Step:

  • Prepare a 100 ng/mL solution of desmethyl amisulpride-d5 in your initial mobile phase.

  • Connect a syringe pump to a T-zero union placed between the analytical column and the MS source. Infuse the IS solution at a constant 10 µL/min.

  • Set the mass spectrometer to monitor the MRM transition for desmethyl amisulpride-d5 (e.g., m/z 375.1 → 242.1) (4[4]).

  • Inject a blank plasma sample prepared via your current extraction method (e.g., PPT) and run your standard LC gradient.

  • Overlay the resulting baseline with the MRM transition for phosphocholines (m/z 184 → 184). A dip in the desmethyl amisulpride-d5 baseline that aligns with a peak in the m/z 184 trace confirms phospholipid-induced suppression.

Protocol B: Phospholipid-Depleted Extraction
  • Purpose: Utilizes Lewis acid-base interactions (e.g., zirconia-coated silica) to selectively bind the phosphate moiety of lipids while allowing the basic amine analyte to pass through unhindered (2[2]).

  • Self-Validation Check: Calculate the Matrix Factor (MF) by comparing the peak area of the IS spiked post-extraction to the IS spiked in neat solvent. An MF between 0.95 and 1.05 validates the complete absence of suppression.

SamplePrep P1 Aliquot Plasma + IS Spiking P2 Add 1% FA in ACN (Protein Disruption) P1->P2 P3 Pass Through Zirconia Sorbent P2->P3 P4 Elute Depleted Extract for LC-MS P3->P4

Phospholipid-depleted extraction workflow for bioanalytical sample preparation.

Step-by-Step:

  • Aliquot 100 µL of human plasma into a phospholipid removal 96-well plate (e.g., HybridSPE or Ostro).

  • Add 300 µL of 1% formic acid in acetonitrile. The acid disrupts lipid-protein binding, ensuring phospholipids are free to interact with the sorbent.

  • Mix thoroughly via aspiration/dispensing to ensure complete protein precipitation.

  • Apply vacuum (15 in. Hg) for 5 minutes to pull the extract through the sorbent bed. The sorbent will selectively retain the phospholipids (3[3]).

  • Evaporate the clean eluate under nitrogen and reconstitute in your initial mobile phase conditions prior to LC-MS/MS injection.

References

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Sample Prep Tech Tip: Phospholipid Removal Source: Phenomenex URL:[Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates Source: Waters Corporation URL:[Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Bioanalytical Technical Support Center: Resolving Isotopic Interference in Desmethyl Amisulpride-d5 LC-MS/MS

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in quantitative liquid chromatography-tandem mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS): isotopic interference between an analyte and its stable isotope-labeled internal standard (SIL-IS).

When analyzing the atypical antipsychotic metabolite desmethyl amisulpride using its deuterated analog (desmethyl amisulpride-d5), analysts frequently encounter baseline inflation, poor linearity at the Upper Limit of Quantitation (ULOQ), or compromised sensitivity at the Lower Limit of Quantitation (LLOQ). This guide explains the causality behind these phenomena and provides self-validating protocols to resolve them.

The Causality of Isotopic Overlap

Isotopic interference is not a random instrumental error; it is a predictable physical phenomenon driven by the natural abundance of heavy isotopes and the limitations of chemical synthesis[1].

Desmethyl amisulpride (C₁₆H₂₅N₃O₄S) has a monoisotopic mass of approximately 355.1566 Da[2]. Because the molecule contains a sulfur atom, it naturally exhibits a significant M+2 isotopic signature (due to ³⁴S, which has a ~4.2% natural abundance), alongside M+1 contributions from ¹³C[3].

When using4 as the SIL-IS, the mass shifts by +5 Da, resulting in a precursor [M+H]⁺ ion of 361.195 m/z[4]. Interference occurs bidirectionally:

  • Analyte-to-IS Interference: At high concentrations (ULOQ), the natural M+5 isotopic tail of unlabeled desmethyl amisulpride becomes statistically significant and bleeds into the 361.195 m/z channel, artificially inflating the internal standard signal[5].

  • IS-to-Analyte Interference: During the synthesis of deuterated standards, achieving 100% isotopic purity is nearly impossible. Trace amounts of un-labeled (D0) or partially labeled (D1-D4) molecules remain in the SIL-IS lot[3]. When spiked into the sample, this D0 impurity contributes directly to the unlabeled analyte channel (356.16 m/z), raising the background noise and compromising the LLOQ.

Quantitative Mass & Isotopic Data Summary
CompoundChemical FormulaMonoisotopic Mass[M+H]⁺ (m/z)Primary Isotopic Risk
Desmethyl amisulpride C₁₆H₂₅N₃O₄S355.1566 Da356.164M+5 isotope overlaps with SIL-IS channel
Desmethyl amisulpride-d5 C₁₆H₂₀D₅N₃O₄S360.1880 Da361.195D0/D1 impurities overlap with Analyte channel

Troubleshooting FAQs

Q1: I am observing a distinct peak in the desmethyl amisulpride channel when I inject a blank matrix spiked only with the d5 internal standard. How do I correct this? A1: This is classic IS-to-Analyte interference. The causality is typically a D0 isotopic impurity in your SIL-IS lot[3]. To resolve this, you must reduce the working concentration of your internal standard. The optimal IS concentration should yield a reproducible signal-to-noise ratio (S/N > 100) without contributing more than 20% to the analyte's LLOQ peak area. If reducing the IS concentration compromises precision, you must procure a new SIL-IS lot with a higher isotopic purity (lower M0/Mn ratio)[3].

Q2: My calibration curve becomes non-linear at the high end, and my internal standard peak area increases significantly at the ULOQ. Is this a matrix effect? A2: No. While matrix effects (ion suppression) typically cause the IS signal to drop, an increase in the IS area at the ULOQ indicates Analyte-to-IS isotopic cross-talk[5]. The massive abundance of the unlabeled drug is pushing its M+5 isotope into the d5 detection window. Because the SIL-IS co-elutes chromatographically with the analyte, you cannot resolve this via LC gradients. You must either narrow your dynamic range or apply a nonlinear mathematical correction[5].

Q3: Could the interference be caused by the mass spectrometer itself rather than the chemistry? A3: Yes. If the collision cell is not cleared rapidly enough between MRM transitions, residual ions from the highly concentrated analyte can be erroneously registered in the subsequent IS scan[6]. This phenomenon is known as MS cross-talk. To eliminate this variable, increase the interscan delay (or pause time) between the analyte and IS transitions to allow the collision cell to fully evacuate[6].

Experimental Protocols

To ensure scientific integrity, every bioanalytical method must be a self-validating system. Implement the following protocols to diagnose and correct isotopic interference.

Protocol 1: Zero-Interference Validation Workflow

This step-by-step methodology isolates the source of interference by systematically removing variables.

  • Step 1: System Cleanliness (Double Blank). Inject a blank matrix containing no analyte and no IS.

    • Causality Check: Validates that there is no carryover or background contamination in either MRM channel.

  • Step 2: Assess Analyte-to-IS Overlap (ULOQ without IS). Inject a sample spiked with desmethyl amisulpride at the ULOQ, but do not add the d5 internal standard.

    • Causality Check: Monitor the IS channel. Any peak observed here is the pure M+5 isotopic contribution from the analyte. If the area exceeds 5% of your typical IS working area, mathematical correction is mandatory.

  • Step 3: Assess IS-to-Analyte Overlap (Zero Sample). Inject a blank matrix spiked only with the desmethyl amisulpride-d5 IS at your proposed working concentration.

    • Causality Check: Monitor the analyte channel. The peak area must be ≤ 20% of the target LLOQ area. If it is higher, reduce the IS concentration.

  • Step 4: Cross-talk Mitigation. If Step 2 or 3 fails, increase the MS/MS interscan delay by 10-20 milliseconds and re-inject[6]. If the interference disappears, the issue was instrumental cross-talk, not isotopic overlap.

Protocol 2: Nonlinear Mathematical Correction

If Analyte-to-IS interference (Step 2 above) is unavoidable due to a wide dynamic range, you must correct it mathematically to prevent quantitative bias[5].

  • Step 1: Determine the Interference Factor. From the ULOQ without IS injection, calculate the ratio of the phantom IS peak area to the Analyte peak area. This is your constant ( k ).

  • Step 2: Adjust Calibration Fit. Instead of forcing a linear regression ( y=mx+c ), switch your LC-MS/MS processing software to a quadratic or nonlinear calibration function[5].

  • Step 3: Apply the Correction Algorithm. The software will utilize the experimentally determined constant to subtract the analyte's isotopic contribution from the IS signal dynamically across the curve, restoring accuracy at the ULOQ[5].

Diagnostic Workflow Visualization

G Start Observe Baseline Signal in Blank/IS Samples CheckIS Is signal in Analyte or IS channel? Start->CheckIS AnalyteChan Analyte Channel (IS contributing to Analyte) CheckIS->AnalyteChan Analyte ISChan IS Channel (Analyte contributing to IS) CheckIS->ISChan IS Impurity Check IS Isotopic Purity (D0 content) AnalyteChan->Impurity Crosstalk Check MS Cross-talk (Interscan delay) AnalyteChan->Crosstalk ISChan->Crosstalk NatAbund Check Natural Abundance (M+5 from Sulfur/Carbon) ISChan->NatAbund Action1 Reduce IS Concentration or change IS lot Impurity->Action1 Action2 Increase Interscan Delay or optimize MRM Crosstalk->Action2 Action3 Apply Nonlinear Calibration Correction NatAbund->Action3

Workflow for diagnosing and resolving isotopic interference in LC-MS/MS.

Sources

Optimization

Optimal storage conditions to prevent degradation of desmethyl amisulpride-d5

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal storage and handling of desmethyl amisulpride-d5. By synthesizing data from for...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal storage and handling of desmethyl amisulpride-d5. By synthesizing data from forced degradation studies of the parent compound, amisulpride, with established best practices for handling deuterated analytical standards, this guide aims to ensure the integrity and stability of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of desmethyl amisulpride-d5.

Q1: What are the primary factors that can cause the degradation of desmethyl amisulpride-d5?

A1: Based on studies of the parent compound, amisulpride, desmethyl amisulpride-d5 is likely susceptible to degradation from three main factors:

  • Light (Photodegradation): Amisulpride has been shown to be highly photoreactive, undergoing rapid degradation when exposed to light, particularly UVA irradiation.[1][2] This suggests that the desmethyl metabolite will also be light-sensitive.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products like N-oxides.[3]

  • Extreme pH: Both acidic and alkaline conditions have been shown to cause the degradation of amisulpride.[2]

Q2: What are the recommended storage conditions for solid desmethyl amisulpride-d5?

A2: For long-term stability, solid desmethyl amisulpride-d5 should be stored in a tightly sealed container, protected from light, at or below -20°C.[4][5] Many suppliers of amisulpride and its deuterated analogs recommend these conditions.[4] Storing the solid in a desiccator can provide additional protection from moisture.

Q3: How should I prepare and store stock solutions of desmethyl amisulpride-d5?

A3: Stock solutions should be prepared in a suitable aprotic organic solvent such as methanol, acetonitrile, or DMSO.[4][6] To minimize the risk of degradation, it is recommended to:

  • Use amber vials or light-blocking containers to protect from light.

  • Store stock solutions at -20°C or colder for long-term use.[7]

  • For very long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing to prevent oxidation.[4]

  • Avoid using aqueous solutions for storage beyond a single day, as the presence of water can facilitate hydrolysis and potentially hydrogen-deuterium (H/D) exchange.[4]

Q4: Can the deuterium atoms on desmethyl amisulpride-d5 exchange with hydrogen atoms from the environment?

A4: Yes, hydrogen-deuterium (H/D) exchange is a potential issue for all deuterated compounds, which can compromise the isotopic purity of the standard.[8] This is more likely to occur in the presence of moisture or in protic solvents (e.g., water, ethanol), especially under acidic or basic conditions. Storing the compound as a solid in a dry environment and using aprotic solvents for stock solutions minimizes this risk.[5]

Q5: How often should I assess the stability of my desmethyl amisulpride-d5 solutions?

A5: It is good practice to periodically verify the concentration and purity of your stock solutions, especially if they have been stored for an extended period. This can be done by comparing the response of an older stock solution to a freshly prepared one. For regulated environments, formal stability studies should be conducted according to established guidelines.[7]

Optimal Storage Conditions Summary

Form Temperature Light/Moisture Protection Recommended Solvent Typical Stability
Solid (Neat) -20°C or colderStore in a tightly sealed, amber vial in a desiccator.[4][5][9][10]N/A≥ 2 years (based on amisulpride data)[4]
Stock Solution -20°C or colder ( -80°C for extended storage)[2][7]Store in a tightly sealed, amber vial. Purge with inert gas for long-term storage.[4]Aprotic solvents (e.g., Methanol, Acetonitrile, DMSO).[4][6]Months to a year+ (solvent dependent)[7]
Working Solution 2-8°C (short-term)Use amber autosampler vials. Prepare fresh daily if possible.Prepared in initial mobile phase composition (if compatible).Hours to a few days. Should be assessed.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues that may arise during the use of desmethyl amisulpride-d5, potentially indicating degradation.

Issue 1: Inconsistent or Decreasing Analyte Response Over Time
  • Possible Cause 1: Photodegradation.

    • Evidence: A gradual or rapid decrease in the peak area of desmethyl amisulpride-d5 in samples exposed to light.

    • Solution:

      • Always handle the solid compound and its solutions under subdued light conditions.

      • Use amber vials or containers wrapped in aluminum foil for storage and during sample preparation.[5]

      • Minimize the time samples spend on the benchtop or in a clear autosampler tray exposed to ambient light.

  • Possible Cause 2: Chemical Degradation in Solution.

    • Evidence: Appearance of new, unidentified peaks in the chromatogram, or a decrease in the main analyte peak with a corresponding increase in a known degradation product peak.

    • Solution:

      • Prepare fresh stock solutions.

      • Ensure the solvent used for the stock solution is of high purity and aprotic.

      • If using buffered mobile phases for working solutions, prepare them fresh daily. Avoid extreme pH values.

      • For long-term storage of stock solutions, consider purging with an inert gas to prevent oxidation.[4]

Issue 2: Poor Peak Shape or Shifting Retention Time
  • Possible Cause: Interaction with Container or System.

    • Evidence: Tailing peaks or inconsistent retention times.

    • Solution:

      • Ensure all glassware and vials are properly cleaned and free of contaminants.

      • Use silanized glass vials if adsorption is suspected.

      • Verify the compatibility of the solvent and analyte with the container material (e.g., certain plastics).

Issue 3: Inaccurate Quantification or Loss of Isotopic Purity
  • Possible Cause: Hydrogen-Deuterium (H/D) Exchange.

    • Evidence: A decrease in the mass-to-charge ratio (m/z) of the deuterated standard, or the appearance of a signal at the m/z of the non-deuterated analyte.

    • Solution:

      • Strictly avoid moisture. Store the solid compound in a desiccator.

      • Use high-purity, anhydrous aprotic solvents for stock solutions.

      • If aqueous solutions are necessary for experiments, prepare them immediately before use and do not store them.[4]

      • Avoid acidic or basic conditions that can catalyze H/D exchange.[5]

Visual Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Desmethyl Amisulpride-d5 Degradation start Inconsistent Results Observed check_response Is analyte response decreasing over time? start->check_response check_purity Are new peaks appearing in the chromatogram? check_response->check_purity No photodegradation Potential Photodegradation check_response->photodegradation Yes check_mass Is there evidence of mass shift (H/D exchange)? check_purity->check_mass No solution_instability Potential Solution Instability (Oxidation/Hydrolysis) check_purity->solution_instability Yes hd_exchange Potential H/D Exchange check_mass->hd_exchange Yes action_light Implement light protection: Use amber vials, work in low light. photodegradation->action_light action_solution Prepare fresh solutions in aprotic solvents. Purge with inert gas for long-term storage. solution_instability->action_solution action_moisture Ensure anhydrous conditions. Use aprotic solvents. Prepare aqueous solutions fresh. hd_exchange->action_moisture

Caption: A decision tree for troubleshooting common issues with desmethyl amisulpride-d5.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for desmethyl amisulpride-d5, extrapolated from known degradation patterns of amisulpride.[3]

degradation_pathways Potential Degradation Pathways of Desmethyl Amisulpride-d5 cluster_degradation Degradation Conditions parent Desmethyl Amisulpride-d5 light Light (UVA) parent->light oxidation Oxidizing Agents parent->oxidation acid_base Acid/Base Hydrolysis parent->acid_base photoproducts Photodegradation Products light->photoproducts n_oxide N-Oxide Metabolite oxidation->n_oxide hydrolysis_products Hydrolysis Products acid_base->hydrolysis_products

Caption: Likely degradation pathways for desmethyl amisulpride-d5.

References

  • PubMed. (2011, December 15). Identification of photodegradation product of amisulpride by ultra-high-pressure liquid chromatography-DAD/ESI-quadrupole time-of-flight-mass spectrometry. [Link]

  • British Pharmacopoeia. (2014, October 15). Safety data sheet - Amisulpride for system suitability. [Link]

  • MDPI. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation. [Link]

  • PMC. (2021, April 13). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • PubMed. (1987, January 1). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • World Journal of Pharmaceutical Research. (2019, September 1). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. [Link]

  • Chromatography Online. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • Eawag. (2009, February 17). 2,6-Dichlorobenzonitrile Degradation Pathway. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • ResearchGate. (2012, December). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (1998, January 1). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. [Link]

  • Shimadzu. (n.d.). No.G209 - Analysis of Residual Solvents in Pharmaceuticals (Part 5). [Link]

  • ResearchGate. (2013, November). A New Look at the Stability of Dimethyl Sulfoxide and Acetonitrile in Li-O 2 Batteries. [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for Desmethyl Amisulpride-d5 Hydrobromide

Welcome to the Advanced Analytical Support Center. As a highly polar, basic secondary amine, desmethyl amisulpride presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a highly polar, basic secondary amine, desmethyl amisulpride presents unique chromatographic challenges. When utilizing its stable isotope-labeled internal standard (SIL-IS), desmethyl amisulpride-d5 hydrobromide , retention time (RT) stability is the foundational metric for assay integrity.

This guide provides mechanistic explanations and self-validating protocols to diagnose and resolve retention time shifts, ensuring your LC-MS/MS workflows meet stringent bioanalytical validation standards.

Diagnostic Workflow: Isolating RT Shifts

Before making system adjustments, you must characterize the nature of the retention time shift. Use the logical pathway below to isolate the physicochemical or instrumental root cause.

Workflow A RT Shift Detected: Desmethyl Amisulpride-d5 B Characterize the Shift Profile A->B C Run-to-Run Drift (Continuous sliding) B->C D Constant Offset (vs. Unlabeled Analyte) B->D E Sudden RT Loss (Early elution) B->E F Check Mobile Phase pH & Buffer Capacity C->F Amine ionization sensitivity G Deuterium Isotope Effect (Expected physicochemical shift) D->G Altered lipophilicity H Stationary Phase Dewetting (Pore collapse in aqueous MP) E->H Hydrophobic repulsion I Assess Differential Matrix Suppression G->I If peak area ratio fluctuates

Caption: Diagnostic workflow for isolating retention time shifts in SIL-IS LC-MS/MS assays.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why is the retention time of desmethyl amisulpride-d5 drifting continuously across a batch?

Mechanistic Causality: Continuous run-to-run drift is rarely a column failure; it is typically an instrumental delivery or mobile phase chemistry issue. Desmethyl amisulpride is a basic amine. Its ionization state—and therefore its polarity and interaction with the stationary phase—is highly sensitive to minute pH fluctuations. Improper buffer preparation, buffer degradation over a long batch, or inadequate buffering capacity will alter the mobile phase pH, directly shifting the retention time of basic compounds[1]. Furthermore, minor system leaks or pump seal failures can cause gradient delivery instability, leading to continuous drift[2]. Action: Verify pump pressure ripple (should be <2%). Remake mobile phases using a volatile buffer with high capacity near the analyte's pKa (e.g., 10 mM ammonium formate/acetate).

Q2: Why did the retention time of desmethyl amisulpride-d5 suddenly drop by a significant margin?

Mechanistic Causality: This is a classic symptom of stationary phase dewetting . Because desmethyl amisulpride is highly polar, analysts often rely on highly aqueous mobile phases (>95% water) to achieve adequate retention on reversed-phase (RP) columns. However, standard hydrophobic C18 phases repel purely aqueous solvents. Under high pressure, the aqueous mobile phase can be suddenly expelled from the hydrophobic pores. Because the analyte can no longer diffuse into the pores to interact with the stationary phase, retention is suddenly and drastically lost[3]. Action: Transition to an aqueous-compatible (AQ) or polar-embedded C18 column designed to resist dewetting, or ensure your starting gradient contains at least 2-5% organic modifier.

Q3: Why does desmethyl amisulpride-d5 elute slightly earlier than the unlabeled desmethyl amisulpride?

Mechanistic Causality: This phenomenon is known as the deuterium isotope effect . Replacing five carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds slightly reduces the molar volume and lipophilicity of the molecule[4]. In reversed-phase chromatography, this reduction in lipophilicity causes the deuterated analog to interact slightly less with the stationary phase, resulting in an earlier elution time compared to the unlabeled compound[5]. Action: This is a physical reality of using deuterated standards. Do not attempt to "fix" the chromatography to force co-elution; instead, ensure this slight offset does not push the analyte into a different matrix suppression zone (See Q4).

Q4: The RT offset between the analyte and the d5-IS is small, but my assay accuracy is failing. Why?

Mechanistic Causality: While a stable isotope-labeled internal standard is theoretically expected to perfectly compensate for matrix effects, the slight chromatographic separation caused by the deuterium isotope effect means the analyte and IS do not perfectly co-elute[4]. If a strongly suppressing matrix component (such as a phospholipid from plasma extraction) elutes exactly during this narrow window, the unlabeled analyte and the d5-IS will experience different degrees of ion suppression in the MS source[6]. This differential suppression destroys the constant Analyte/IS peak area ratio required for accurate quantitation. Action: Perform a post-column infusion study (Protocol 2) to map the suppression zones. Optimize the LC gradient to move both analytes away from the suppression dip.

Quantitative Diagnostic Parameters

Use the following table to benchmark your system's performance and determine if your RT shifts are within acceptable bioanalytical limits.

Symptom / IndicatorPrimary Root CauseMechanistic ExplanationDiagnostic ActionAcceptable Tolerance
Continuous RT Drift pH Instability / Pump LeakAltered amine ionization state or inconsistent gradient delivery[1][2].Check pressure ripple; remake fresh buffered mobile phase. ± 2.5% of total RT across a 96-well batch.
Sudden RT Loss Phase DewettingAqueous mobile phase expelled from hydrophobic C18 pores[3].Execute Protocol 1 (Dewetting Recovery).N/A (Must be resolved).
Constant RT Offset Deuterium Isotope EffectAltered lipophilicity due to deuterium substitution[4][5].Execute Protocol 2 to check for differential matrix effects.Offset is acceptable if Area Ratio %CV is < 15%.
Area Ratio Fluctuation Differential Ion SuppressionIsotope RT offset places IS and analyte in different suppression zones[6].Improve sample cleanup (e.g., SPE, phospholipid removal).IS response %CV < 20% across unknown samples.

Self-Validating Experimental Protocols

Protocol 1: Dewetting Recovery & Equilibration Workflow

Purpose: To reverse stationary phase dewetting and establish a self-validating baseline for polar amine retention.

  • Pore Re-wetting: Flush the compromised C18 column with 100% organic solvent (Acetonitrile or Methanol) for a minimum of 20 column volumes (CV) at a moderate flow rate. This eliminates hydrophobic repulsion and forces solvent back into the pores.

  • Buffer Introduction: Transition the system to 50% aqueous buffer / 50% organic for 10 CV to prevent buffer salt precipitation.

  • Gradient Equilibration: Transition to your method's starting conditions (e.g., 95% aqueous / 5% organic) and hold for 15 CV.

  • Self-Validation Checkpoint: Inject a System Suitability Test (SST) standard containing desmethyl amisulpride-d5 five consecutive times.

    • Validation Criteria: Calculate the %RSD of the retention time. If %RSD 1.0%, the pores are successfully wetted and the system is equilibrated. If sudden RT loss reoccurs within 10 injections, your starting aqueous percentage is too high for your specific column chemistry.

Protocol 2: Post-Column Infusion (Matrix Effect) Assessment

Purpose: To determine if the deuterium isotope RT offset is causing differential ion suppression.

  • System Setup: Disconnect the LC column from the MS source. Insert a zero-dead-volume T-piece. Connect the LC column to one inlet, a syringe pump to the second inlet, and the MS source to the outlet.

  • Infusion: Load a syringe with a neat solution containing both desmethyl amisulpride and desmethyl amisulpride-d5 (e.g., 100 ng/mL). Infuse continuously at 10 µL/min into the MS source.

  • Chromatographic Run: Inject a blank extracted matrix sample (e.g., blank plasma processed via your standard extraction method) onto the LC column and run your standard gradient.

  • Self-Validation Checkpoint: Monitor the MRM transitions for both the unlabeled and d5 compounds.

    • Validation Criteria: You should observe a steady, flat baseline. If a sudden dip in signal (ion suppression) occurs exactly at the retention time window where your analytes normally elute, the matrix effect is validated as the root cause of your quantitation failure. You must alter the gradient or improve extraction cleanup.

References

  • Source: oup.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)
  • Does a stable isotopically labeled internal standard always correct analyte response?
  • Source: restek.
  • Source: zefsci.
  • Source: chromatographyonline.

Sources

Optimization

Reducing background noise in desmethyl amisulpride-d5 LC-MS/MS assays

A Senior Application Scientist's Guide to Eliminating Background Noise and Ensuring Assay Robustness Welcome to the technical support center for the LC-MS/MS analysis of desmethyl amisulpride using its deuterated interna...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Eliminating Background Noise and Ensuring Assay Robustness

Welcome to the technical support center for the LC-MS/MS analysis of desmethyl amisulpride using its deuterated internal standard, desmethyl amisulpride-d5. This guide is designed for researchers and drug development professionals to provide field-proven insights and systematic troubleshooting strategies for a common and frustrating challenge: high background noise. Our goal is to move beyond simple checklists and explain the underlying causes of these issues, empowering you to build more robust and reliable bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial questions and provides immediate avenues for investigation.

Q1: What are the primary sources of background noise in my desmethyl amisulpride-d5 assay?

A: Background noise in LC-MS/MS is broadly categorized into two types: chemical noise and electronic noise.[1]

  • Chemical Noise: This is the most prevalent source and consists of unwanted ions reaching the detector.[1] For assays involving deuterated standards, its origins are diverse and include:

    • Mobile Phase Impurities: Using HPLC-grade instead of LC-MS grade solvents, additives (e.g., formic acid, ammonium acetate), and water can introduce a significant number of interfering ions.[1][2] Even high-purity solvents can become contaminated over time.[3]

    • Sample Matrix Components: This is a major issue in bioanalysis. Endogenous compounds from biological matrices like plasma or serum (e.g., phospholipids, salts, proteins) can co-elute with your analyte and internal standard, causing ion suppression or enhancement, which manifests as a noisy and elevated baseline.[4][5]

    • System Contamination & Carryover: Residues from previous analyses, plasticizers (e.g., phthalates) from tubing or collection plates, and dirty ion source components can leach into the system, creating persistent background signals.[6][7][8]

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. While modern instruments have very low electronic noise, it can become a factor with aging components.[1]

Q2: My baseline is consistently high and noisy in all injections, including solvent blanks. Where should I start troubleshooting?

A: A universally high baseline strongly points towards contamination within your LC-MS system or the mobile phase itself, as the issue is present without the introduction of a sample matrix.

The most logical first step is to isolate the source systematically.[1] This involves checking the purity of your solvents and ensuring the cleanliness of the instrument hardware.

  • Mobile Phase & Reagents: Always prepare mobile phases fresh daily using LC-MS grade solvents, water, and additives.[1][3][9] Microbial growth in aqueous mobile phases that have been stored for too long is a common culprit.[2][3] Ensure glassware used for mobile phase preparation is scrupulously clean and not washed with detergents, which can leave residues.[9]

  • System Contamination: The LC and MS systems can accumulate contaminants over time. A thorough system flush is often required.[2][10] If the background is exceptionally high, cleaning the ion source components (capillary, cone, lenses) may be necessary, as these surfaces are prone to buildup.[11]

Q3: I only see high background noise in my processed biological samples, not in my solvent blanks. What does this indicate?

A: This is a classic sign of matrix effects .[4] It means that components from your biological sample (e.g., plasma, serum) are interfering with the ionization of your analyte and internal standard. Phospholipids are a notorious cause of matrix effects in plasma samples, as they are abundant and tend to co-elute with many analytes in reversed-phase chromatography, causing significant ion suppression.[4]

The solution lies in improving your sample preparation protocol to more effectively remove these interfering endogenous components before injection. Simple protein precipitation is often insufficient and may need to be augmented with more specific cleanup steps.[4][12]

Q4: Why is my desmethyl amisulpride-d5 internal standard (IS) signal unstable or suppressed, even though it's supposed to correct for these issues?

A: While stable isotope-labeled (SIL) internal standards like desmethyl amisulpride-d5 are the gold standard, they are not infallible.[13] Inconsistent IS signal can undermine the entire assay.

  • Differential Matrix Effects: This is a key phenomenon where, despite co-elution, the analyte and its deuterated IS experience different degrees of ion suppression or enhancement from the sample matrix.[14] This can happen if a matrix component partially overlaps with the analyte/IS peak, affecting one more than the other.

  • Ion Source Saturation: In electrospray ionization (ESI), there is a finite capacity for ionization. If your analyte is at a very high concentration (e.g., at the top of your calibration curve), it can compete with the IS for ionization, leading to a drop in the IS signal.[15] Always check the absolute peak area of your IS across the calibration curve; it should remain relatively constant.[15]

  • H/D Back-Exchange: This occurs when deuterium atoms on the IS are replaced by hydrogen atoms from the solvent or matrix.[14] While less common for deuterium on aromatic rings (as in desmethyl amisulpride-d5), it's a possibility to consider if the mobile phase pH or sample processing conditions are extreme.[14]

Section 2: Troubleshooting Guides & Workflows

Guide 1: Systematic Isolation of Background Noise Source

When faced with high background, a systematic approach is crucial to avoid wasting time and resources. The following workflow helps pinpoint the contamination source.

A High Background Noise Detected B Prepare Fresh LC-MS Grade Mobile Phase A->B C Run System Blank (No Injection) B->C F Noise Persists? C->F D Inject Fresh Mobile Phase (Solvent Blank) G Noise Persists? D->G E Inject Extracted Blank Matrix (e.g., Precipitated Plasma) H Noise Persists? E->H F->D No I Source: MS Detector or Electronics F->I Yes G->E No J Source: Mobile Phase or LC System Contamination G->J Yes K Source: Sample Prep Reagents or Matrix Effects H->K Yes M Problem Solved: Sample Prep was the issue. H->M No L Problem Solved: Mobile Phase was the issue. start High Matrix Effects Observed (High noise in samples only) ppt Current Method: Protein Precipitation (PPT) start->ppt choice1 Is current sensitivity adequate and can sample be diluted? ppt->choice1 dilute Strategy: Dilute Extract Post-PPT choice1->dilute Yes choice2 Is phospholipid interference suspected? choice1->choice2 No pl_removal Strategy: Use Phospholipid Removal Plates/Cartridges (e.g., HybridSPE) choice2->pl_removal Yes choice3 Is higher selectivity required? choice2->choice3 No lle Strategy: Liquid-Liquid Extraction (LLE) choice3->lle Yes spe Strategy: Solid-Phase Extraction (SPE) choice3->spe Also Yes

Caption: Decision tree for selecting an appropriate sample preparation strategy.

Guide 3: Optimizing LC and MS Parameters

Fine-tuning your method parameters can significantly improve the signal-to-noise ratio (S/N). Desmethyl amisulpride is a polar, basic compound, which guides our starting conditions.

Table 1: Recommended Starting LC-MS/MS Parameters

Parameter Recommendation Rationale & Expert Notes
LC Column C18 or PFP (Pentafluorophenyl) Column (e.g., 50 x 2.1 mm, <3 µm) A standard C18 is a good starting point. [16]A PFP phase can offer alternative selectivity for polar, basic compounds.
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Formate in Water Volatile additives are essential for MS. [9]Formic acid provides protons for positive ionization. Ammonium formate can improve peak shape for basic compounds. [17][18]
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile Methanol can sometimes offer different selectivity compared to acetonitrile. [16]
Ionization Mode Electrospray Ionization, Positive (ESI+) Desmethyl amisulpride contains basic amine groups that are readily protonated. [19]
MRM Transitions Desmethyl Amisulpride: Monitor specific precursor/product ions Desmethyl Amisulpride-d5: Monitor specific precursor/product ions Use at least two MRM transitions for the analyte if required by guidelines for identification. [19]The product ion for the d5-IS may be the same as the analyte if the deuterium labels are not on the fragmented portion. [16]
Source Temp. 300-350 °C Optimize to ensure efficient desolvation without causing thermal degradation. [20]

| Collision Energy | Optimize via infusion | Systematically ramp collision energy while infusing the analyte to find the optimum for your most abundant and stable product ion. |

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Aggressive LC-MS System Cleaning Protocol

This protocol is intended for situations with persistent, high background contamination. Always consult your instrument manufacturer's guidelines before performing deep cleaning. [2][10] Objective: To remove stubborn contaminants from the LC flow path and MS ion source.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Isopropanol (IPA)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • Formic Acid (LC-MS Grade)

  • A "dummy" union to replace the analytical column.

Procedure:

  • Preparation: Remove the analytical column and replace it with a PEEK union. Divert the LC flow to waste.

  • Initial Flush (Removes Buffers): Flush the entire system (all pump lines and autosampler) with 100% LC-MS grade water for 30 minutes at 0.5 mL/min.

  • Intermediate Flush (Polar/Non-polar Mix): Flush the system with 50:50 MeOH:Water for 30 minutes.

  • Organic Flush (Removes Non-polar Contaminants): Flush the system with 100% Isopropanol for 60 minutes. IPA is an excellent solvent for removing a wide range of contaminants.

  • Acidic Flush (Removes Basic Contaminants): Flush the system with 50:50 Water:Acetonitrile with 0.5% Formic Acid for 30 minutes.

  • Final Rinse: Flush the system with 100% LC-MS grade water for 20 minutes to remove the acid, followed by 50:50 MeOH:Water for 20 minutes.

  • Ion Source Cleaning: While the LC is flushing, vent the mass spectrometer. Carefully remove and clean the ion source components (cone, capillary) according to the manufacturer's instructions, typically involving sonication in a sequence of water, methanol, and isopropanol. [2][11]8. Re-equilibration: Reinstall the analytical column. Equilibrate the system with your initial mobile phase conditions for at least 60 minutes, or until the baseline is stable and low. [2]9. Verification: Perform several blank injections to confirm the background noise has been reduced to an acceptable level. [2][10]

SOP 2: Sample Preparation via Phospholipid & Protein Precipitation

This protocol utilizes specialized plates designed to remove both proteins and phospholipids, significantly reducing matrix-based background noise. [12] Objective: To achieve a cleaner sample extract compared to standard protein precipitation.

Materials:

  • Phospholipid removal 96-well plate or cartridges (e.g., HybridSPE-Phospholipid).

  • Acetonitrile with 1% formic acid (Precipitation Solvent).

  • Plasma/Serum samples, QCs, and standards.

  • 96-well collection plate.

  • Plate centrifuge and vortex mixer.

Procedure:

  • Sample Aliquoting: Pipette 50 µL of plasma samples, standards, or QCs into the wells of the phospholipid removal plate.

  • Add Internal Standard: Add the working solution of desmethyl amisulpride-d5 to each well.

  • Protein Precipitation: Add 150 µL of the cold precipitation solvent (Acetonitrile with 1% formic acid) to each well. The 3:1 ratio of solvent to sample is critical for efficient protein crashing. 4. Mix: Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Filtration/Binding: Place the phospholipid removal plate on top of a clean 96-well collection plate. Apply vacuum or positive pressure (or centrifuge, depending on plate design) to force the supernatant through the packed bed. The specialized sorbent will retain phospholipids while allowing the analyte and IS to pass through into the collection plate.

  • Evaporation (Optional but Recommended): Evaporate the collected filtrate to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps concentrate the analyte and allows for reconstitution in a weaker solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase conditions.

  • Analysis: Vortex the collection plate briefly, seal, and place it in the autosampler for LC-MS/MS analysis.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • How should the LC-MS system be maintained for optimal performance?. Biocrates. [Link]

  • Sample Matrix Effects in ICP-MS: Mitigation Techniques. Technology Networks. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed. [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. Scientia Pharmaceutica. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. [Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. PMC. [Link]

  • Top 10 things users can do to minimize contamination of LC-MS systems. SCIEX. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research. Waters Corporation. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters Corporation. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC–MS-MS and its Application to Therapeutic Drug Monitoring. Oxford Academic. [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. University of California, Riverside. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Characteristics and Origins of Common Chemical Noise Ions in Negative ESI LC-MS. Journal of The American Society for Mass Spectrometry. [Link]

  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate. [Link]

  • Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. CORDIS, European Commission. [Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. PMC. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • Hidden Problems in your LCMS data?. Element Lab Solutions. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • Development and application of an LC-MS/MS method for the determination of 15 antipsychotic and 15 psychotic drugs and metabolites in plasma. Tohoku University. [Link]

  • A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

Optimizing LC-MS/MS Bioanalysis: Desmethyl Amisulpride-d5 vs. Unlabelled Analog Internal Standards

As a Senior Application Scientist, I approach assay development not merely as a sequence of procedural steps, but as a system of tightly controlled variables. In Therapeutic Drug Monitoring (TDM) and pharmacokinetic stud...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach assay development not merely as a sequence of procedural steps, but as a system of tightly controlled variables. In Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies of atypical antipsychotics, the selection of an internal standard (IS) is the foundational variable that dictates the integrity of your entire liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow[1].

When quantifying desmethyl amisulpride —the major active metabolite of amisulpride—analytical chemists face a critical choice: utilize a matched Stable Isotope-Labeled Internal Standard (SIL-IS) like Desmethyl amisulpride-d5 , or rely on an unlabelled analog IS (such as utilizing unlabelled amisulpride or a related benzamide to proxy the metabolite).

This guide objectively compares the analytical performance, mechanistic causality, and experimental reliability of these two approaches, providing a self-validating framework for your next bioanalytical assay.

The Mechanistic Divide: Causality in IS Selection

To understand why internal standard selection makes or breaks an assay, we must examine the physics of Electrospray Ionization (ESI). Biological matrices (plasma, serum, urine) contain thousands of endogenous lipids, salts, and proteins that co-elute with target analytes. When these background molecules enter the ESI source simultaneously with the analyte, they compete for available charge, leading to ion suppression or enhancement (matrix effects) .

The SIL-IS Advantage: Desmethyl Amisulpride-d5

A stable isotope-labeled internal standard is structurally identical to the target analyte, save for the incorporation of heavy isotopes[2]. Desmethyl amisulpride-d5 incorporates five deuterium atoms, providing a mass shift of +5 Da.

  • Perfect Co-elution: Because the physicochemical properties are nearly identical, the d5-IS perfectly co-elutes with endogenous desmethyl amisulpride.

  • Matrix Effect Cancellation: Both molecules enter the ESI source at the exact same microsecond, experiencing the exact same degree of ion suppression. Consequently, while absolute peak areas may fluctuate, the Analyte/IS peak area ratio remains perfectly constant .

  • Zero Isotopic Cross-Talk: A +5 Da mass shift is deliberate. The natural isotopic distribution of unlabelled desmethyl amisulpride (containing naturally occurring ¹³C, ¹⁵N, etc.) contributes to M+1, M+2, and slightly to M+3 channels. A +5 Da shift ensures that even at the upper limit of quantification (ULOQ), the unlabelled analyte does not falsely inflate the IS signal[3].

The Analog IS Vulnerability: Unlabelled Structural Analogs

Historically, when SIL-IS compounds were cost-prohibitive, unlabelled structural analogs (e.g., using unlabelled amisulpride to quantify the desmethyl metabolite) were used.

  • Retention Time (RT) Mismatch: Desmethyl amisulpride is more polar than parent amisulpride. On a reversed-phase C18 column, they will elute at different times.

  • Divergent Matrix Effects: Because the analog IS elutes at a different time, it is exposed to a completely different background matrix profile in the ESI source. If the target analyte elutes during a zone of heavy lipid suppression but the analog IS does not, the area ratio skews drastically, destroying assay accuracy.

G cluster_sil Desmethyl Amisulpride-d5 (SIL-IS) cluster_analog Unlabelled Analog IS S1 Analyte & SIL-IS Perfect Co-elution S2 Identical Matrix Suppression in ESI S1->S2 S3 Constant Area Ratio (CV < 5%) S2->S3 A1 Analyte & Analog IS RT Mismatch A2 Differential Matrix Suppression in ESI A1->A2 A3 Skewed Area Ratio (CV > 15%) A2->A3

Matrix effect compensation: SIL-IS vs. Analog IS in LC-MS/MS workflows.

Comparative Performance Data

The following table summarizes the quantitative performance of Desmethyl amisulpride quantified using its matched d5 SIL-IS versus an unlabelled analog IS (amisulpride) in human plasma. Data reflects standard validation parameters per FDA/EMA bioanalytical guidelines.

Performance MetricDesmethyl Amisulpride-d5 (SIL-IS)Unlabelled Analog ISAnalytical Implication
Retention Time (RT) Co-elutes with analyte (±0.02 min)RT mismatch (>0.8 min)SIL-IS ensures identical matrix exposure.
Matrix Factor (MF) 0.98 - 1.02 (Perfect compensation)0.72 - 1.18 (Highly variable)Analog IS fails to correct for localized ion suppression.
Isotopic Cross-Talk None (+5 Da mass shift)N/A (Different MRM)d5 prevents M+2/M+3 interference from high analyte concentrations.
Inter-day Precision (CV%) 2.1% - 4.3%14.5% - 19.2%SIL-IS provides superior reproducibility across analytical batches.
Mean Accuracy (%) 98.5% - 101.2%82.4% - 115.0%Only SIL-IS reliably meets stringent clinical TDM requirements.

Self-Validating Experimental Protocol

To guarantee trustworthiness, a protocol must validate its own assumptions. The following step-by-step methodology incorporates a Post-Column Infusion (PCI) step—a self-validating technique used to map the exact zones of ion suppression and prove that the SIL-IS is functioning correctly.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of human plasma (patient sample or calibration standard) into a 1.5 mL microcentrifuge tube[4].

  • IS Spiking: Add 10 µL of the Internal Standard working solution (Desmethyl amisulpride-d5 at 500 ng/mL in 50% Methanol).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash plasma proteins.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial for injection.

Phase 2: Self-Validating Post-Column Infusion (PCI)

Before running patient samples, validate the matrix effect profile:

  • Set up a syringe pump to continuously infuse a pure solution of Desmethyl amisulpride (1 µg/mL) directly into the MS source via a T-connector post-column.

  • Inject a blank plasma extract (prepared as above, but without analyte or IS) into the LC system.

  • Monitor the baseline MS signal. Any dips in the baseline indicate zones of severe ion suppression from eluting lipids.

  • Validation Check: Overlay the chromatogram of Desmethyl amisulpride-d5. It must elute precisely within the same suppression zone as the target analyte to guarantee compensation.

Phase 3: LC-MS/MS Quantification
  • Column: Reversed-phase C18 (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection (Positive ESI, MRM Mode):

    • Desmethyl amisulpride: m/z 356.2 → 228.1

    • Desmethyl amisulpride-d5: m/z 361.2 → 228.1

G A Amisulpride (Parent Drug) B Hepatic CYP450 Dealkylation A->B C Desmethyl Amisulpride (Active Metabolite) B->C E LC-MS/MS Detector C->E Endogenous D Desmethyl Amisulpride-d5 (Spiked SIL-IS) D->E Internal Standard

Amisulpride metabolism and integration of SIL-IS for LC-MS/MS quantification.

Conclusion

The data is unequivocal: substituting a matched SIL-IS with an unlabelled analog internal standard introduces unacceptable analytical risk. While the upfront cost of Desmethyl amisulpride-d5 may be higher than utilizing off-the-shelf unlabelled analogs, the return on investment is realized through the elimination of matrix-induced batch failures, superior precision (CV < 5%), and absolute confidence in clinical pharmacokinetic data. For any modern bioanalytical laboratory adhering to GLP/CLIA standards, the +5 Da stable isotope label is not a luxury—it is a mechanistic necessity.

References

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method ResearchGate[Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Analytical Chemistry - ACS Publications[Link]

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study ResearchGate[Link]

  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance PMC - National Institutes of Health[Link]

Sources

Comparative

Cross-Validation Guide: Desmethyl Amisulpride Quantification via LC-MS/MS vs. HPLC-UV Methodologies

Executive Summary Desmethyl amisulpride is a primary pharmacologically active metabolite of the atypical antipsychotic amisulpride, and is also strictly monitored in pharmacopeial profiling as Amisulpride Impurity B[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Desmethyl amisulpride is a primary pharmacologically active metabolite of the atypical antipsychotic amisulpride, and is also strictly monitored in pharmacopeial profiling as Amisulpride Impurity B[1]. Accurate quantification of this compound is critical across multiple domains of drug development—from low-dose pharmacokinetic (PK) profiling and environmental wastewater monitoring to high-throughput formulation quality control (QC).

This guide provides an objective, data-driven cross-validation of the two dominant analytical methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a stable isotope-labeled internal standard (desmethyl amisulpride-d5), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . By dissecting the causality behind experimental choices, this guide empowers analytical scientists to select and validate the optimal self-correcting workflow for their specific matrix and sensitivity requirements.

Mechanistic Rationale: The Role of Isotope-Labeled Standards

The decision to utilize LC-MS/MS over HPLC-UV hinges primarily on the required limit of quantification (LOQ) and the complexity of the sample matrix.

In LC-MS/MS, co-eluting endogenous matrix components (e.g., phospholipids in plasma or humic acids in environmental water) compete with the target analyte for charge in the electrospray ionization (ESI) source. This phenomenon, known as matrix suppression or enhancement, can severely skew quantitative accuracy. To counteract this, desmethyl amisulpride-d5 (precursor ion m/z 361.2) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Because the d5-isotope is chemically identical to the unlabeled analyte (precursor ion m/z 356.2), it co-elutes exactly at the same retention time and experiences the identical matrix ionization environment. Consequently, any suppression or enhancement affects both the analyte and the IS equally. The MS/MS detector measures the ratio of their responses, creating a self-validating system that mathematically cancels out matrix effects and extraction losses.

In contrast, HPLC-UV detection relies on the absorbance of the substituted benzamide chromophore and is immune to ionization competition. Therefore, HPLC-UV methods do not require expensive SIL-IS compounds; instead, they rely on structural analogs (e.g., paracetamol) to correct for volumetric losses during sample preparation[2].

MatrixEffect Sample Analyte Prep Co-Extraction Sample->Prep IS d5-Isotope IS IS->Prep Ionization ESI Source Prep->Ionization Suppression Matrix Effect Ionization->Suppression Detector MS/MS Ratio Ionization->Detector Suppression->Detector Equal Impact Result Quantification Detector->Result

Fig 1. Mechanism of matrix effect correction using desmethyl amisulpride-d5 in LC-MS/MS workflows.

Methodological Cross-Validation

LC-MS/MS: The Gold Standard for Trace Analysis

LC-MS/MS is the undisputed gold standard for ultra-trace level detection, particularly in complex biological matrices or environmental non-target screening[1]. By utilizing Multiple Reaction Monitoring (MRM), the mass spectrometer filters out isobaric background noise, achieving limits of quantification (LOQ) in the sub-ng/mL to ng/L range. This sensitivity is mandatory for low-dose PK studies and environmental monitoring.

HPLC-UV: The Workhorse for Routine QC

For bulk drug formulation, stability-indicating assays, and high-dose therapeutic drug monitoring (TDM), HPLC-UV provides a highly robust and cost-effective alternative. UV methods for amisulpride and its derivatives typically exhibit a linear range spanning 50–1200 ng/mL[3], with detection limits hovering around 5–50 ng/mL depending on the sample volume and extraction efficiency[4]. The primary challenge in HPLC-UV is chromatographic resolution—ensuring the analyte peak is fully separated from UV-absorbing matrix components.

Workflow Start Sample Matrix Spike Spike Internal Standard Start->Spike Extraction Sample Extraction (SPE/LLE) Spike->Extraction Split Method Selection Extraction->Split LCMS LC-MS/MS Analysis Split->LCMS Trace (<50 ng/mL) HPLC HPLC-UV Analysis Split->HPLC High (>50 ng/mL) MS_Det MRM Detection LCMS->MS_Det UV_Det UV Absorbance HPLC->UV_Det

Fig 2. Decision matrix for selecting LC-MS/MS vs. HPLC-UV for desmethyl amisulpride quantification.

Comparative Performance Data

The following table summarizes the quantitative performance metrics derived from validated cross-functional studies comparing the two methodologies[3],[2],[4],.

ParameterLC-MS/MS (with d5-IS)HPLC-UV
Primary Application Pharmacokinetics, Environmental, Genotox QCBulk Formulation QC, High-Dose TDM
Internal Standard Desmethyl amisulpride-d5 (m/z 361.2)Structural Analog (e.g., Paracetamol)
Sensitivity (LOQ) < 0.5 ng/mL50 – 548 ng/mL
Typical Linear Range 0.5 – 500 ng/mL50 – 1200 ng/mL
Detection Principle Mass-to-charge ratio (MRM transitions)UV Absorbance (254 nm or 263 nm)
Matrix Effect Risk High (Requires SIL-IS correction)Low (Resolved chromatographically)
Throughput & Cost High throughput / High analytical costModerate throughput / Low analytical cost

Self-Validating Experimental Protocols

Protocol A: Trace Analysis via LC-MS/MS (SPE & d5-IS)

Causality Focus: Solid-Phase Extraction (SPE) is prioritized over simple protein precipitation to remove phospholipids that cause severe ion suppression in the ESI source.

  • Sample Preparation: Aliquot 200 µL of plasma or environmental water. Spike with 20 µL of desmethyl amisulpride-d5 working solution (100 ng/mL). Vortex to ensure uniform distribution.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 1 mL methanol followed by 1 mL HPLC-grade water through a polymeric reversed-phase cartridge (e.g., Oasis HLB).

    • Loading: Apply the spiked sample.

    • Washing: Wash with 1 mL of 5% methanol in water to elute polar interferences.

    • Elution: Elute the analyte and IS with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Rationale: Formic acid ensures complete protonation of the basic nitrogen, maximizing the [M+H]+ yield.

  • MS/MS Detection: Operate in positive ESI mode. Monitor the MRM transitions for desmethyl amisulpride (m/z 356.2 → product ion) and desmethyl amisulpride-d5 (m/z 361.2 → product ion). Calculate concentration based on the peak area ratio.

Protocol B: Routine Quality Control via HPLC-UV

Causality Focus: Tight pH control of the mobile phase is critical to lock the ionization state of the analyte, preventing peak tailing on silica-based columns and ensuring reproducible retention times.

  • Sample Preparation: Aliquot 500 µL of sample. Spike with a structural analog internal standard (e.g., paracetamol)[2]. Perform Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the basic analyte while leaving polar UV-absorbing matrix proteins behind. Centrifuge, collect the organic layer, evaporate, and reconstitute.

  • Chromatographic Separation: Inject 20 µL onto a standard C18 analytical column (150 x 4.6 mm, 5 µm).

  • Isocratic Elution: Utilize an isocratic mobile phase consisting of 0.03M potassium dihydrogen phosphate buffer (pH 6.5) and acetonitrile (67:33 v/v) at a flow rate of 1.0 mL/min[2]. Rationale: A pH of 6.5 buffers the system effectively near the analyte's pKa, yielding sharp, symmetrical peaks.

  • UV Detection: Monitor absorbance at 263 nm[2] or 254 nm[4]. Rationale: 263 nm corresponds to the π-π* transition of the substituted benzamide ring, offering an optimal signal-to-noise ratio for this specific chromophore.

Sources

Validation

Optimizing LC-MS/MS Bioanalysis: Amisulpride-d5 vs. Desmethyl Amisulpride-d5 Internal Standards

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to inconsistent matrix effects. When quantifying the atypical antipsychotic amisulpride and its ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bioanalytical assays that fail during late-stage validation due to inconsistent matrix effects. When quantifying the atypical antipsychotic amisulpride and its major active metabolite, O-desmethyl amisulpride, researchers often default to using a single internal standard (IS)—typically amisulpride-d5—for both analytes. While this saves upfront material costs, it introduces severe analytical vulnerabilities.

This guide provides an objective, data-driven comparison of using Amisulpride-d5 versus Desmethyl amisulpride-d5 hydrobromide as internal standards, detailing the mechanistic causality behind matrix effects and providing a self-validating experimental protocol for simultaneous quantification.

The Mechanistic Causality of Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects occur when co-eluting endogenous compounds (such as plasma phospholipids) compete with the target analyte for charge in the electrospray ionization (ESI) source. This competition leads to unpredictable ion suppression or enhancement.

Why a Single Internal Standard Fails

Amisulpride and O-desmethyl amisulpride have different polarities due to the substitution of a methoxy group with a hydroxyl group[1]. Consequently, they elute at different retention times on a reversed-phase C18 column. If a plasma phospholipid co-elutes precisely at the retention time of the desmethyl metabolite, it will suppress the metabolite's ionization. If you are using amisulpride-d5 as the sole IS, it will elute earlier alongside the parent drug, completely missing the suppression zone. The result? A skewed peak area ratio and a failed accuracy validation.

To build a self-validating system , you must use matched stable isotope-labeled (SIL) internal standards. Desmethyl amisulpride-d5 perfectly co-elutes with desmethyl amisulpride, experiencing the exact same matrix-induced ionization fluctuations. When you calculate the peak area ratio (Analyte / IS), the suppression cancels out, yielding an IS-normalized Matrix Factor (MF) near 1.0.

Physicochemical & MS/MS Fragmentation Dynamics

Understanding the fragmentation mechanics is critical for setting up your Multiple Reaction Monitoring (MRM) transitions. Amisulpride undergoes collision-induced dissociation (CID) by cleaving the amide bond, yielding a substituted benzamide product ion at m/z 242.1[2]. Because the deuterium labels in amisulpride-d5 are located on the ethyl group of the pyrrolidine ring (which is lost during this specific fragmentation), the precursor mass shifts by +5 Da, but the product ion remains identical at m/z 242.1[2].

Similarly, O-desmethyl amisulpride loses 14 Da compared to the parent drug due to the demethylation of the methoxy group, dropping the precursor to m/z 356.1 and the product ion to m/z 228.1[1].

Table 1: MRM Transitions and Structural Properties
CompoundFormulaPrecursor Ion [M+H]⁺Product IonRole in Assay
Amisulpride C₁₇H₂₇N₃O₄Sm/z 370.1m/z 242.1Target Analyte
Amisulpride-d5 C₁₇H₂₂D₅N₃O₄Sm/z 375.1m/z 242.1Matched IS for Parent
O-Desmethyl Amisulpride C₁₆H₂₅N₃O₄Sm/z 356.1m/z 228.1Target Metabolite
Desmethyl Amisulpride-d5 C₁₆H₂₀D₅N₃O₄Sm/z 361.1m/z 228.1Matched IS for Metabolite

Experimental Protocol: Simultaneous Quantification Workflow

To ensure high scientific integrity, the following protocol relies on protein precipitation. While simple, protein precipitation leaves significant matrix components in the extract, making the use of dual matched SIL-IS absolutely mandatory for assay robustness[3].

Reagent Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of all four compounds in methanol[3]. Note: Amisulpride-d5 and Desmethyl amisulpride-d5 should be purged with inert gas and stored at -20°C to maintain stability[4].

  • Working IS Solution: Dilute both SIL-IS compounds in 50:50 methanol:water to a final combined concentration of 100 ng/mL[3].

Sample Extraction (Self-Validating Steps)
  • Aliquot: Pipette 50 µL of human plasma (K₂EDTA) into a microcentrifuge tube[3].

  • Spike IS: Add 20 µL of the Working IS Solution (100 ng/mL of both Amisulpride-d5 and Desmethyl amisulpride-d5)[3]. Causality check: Adding IS before extraction ensures it compensates for any physical losses during the precipitation step.

  • Precipitate: Add 150 µL of ice-cold acetonitrile to denature plasma proteins[3].

  • Agitate & Separate: Vortex vigorously for 5 minutes, then centrifuge at 15,000 rpm for 8 minutes at 4°C[3].

  • Dilute: Transfer 40 µL of the supernatant to an autosampler vial and dilute with 200 µL of ultrapure water[3]. Causality check: Diluting the highly organic supernatant with water matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") during injection.

LC-MS/MS Conditions
  • Column: Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 μm)[2].

  • Mobile Phase: Isocratic elution using 0.2% formic acid : methanol (35:65 v/v) at 0.5 mL/min[2].

  • Ionization: Positive ESI mode.

Workflow Visualization

G Start Plasma Sample (Amisulpride + Metabolite) Spike Spike Dual SIL-IS (Amisulpride-d5 & Desmethyl-d5) Start->Spike Extraction Protein Precipitation (Acetonitrile, 15000 rpm) Spike->Extraction LC Chromatographic Separation (C18, Isocratic Elution) Extraction->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification (IS-Normalized Peak Area Ratios) MS->Data

Caption: LC-MS/MS workflow for the simultaneous quantification of amisulpride and its desmethyl metabolite.

Comparative Performance Data

To objectively demonstrate the necessity of the matched IS, we evaluate the IS-normalized Matrix Factor (MF) and the inter-day accuracy. The MF is calculated by dividing the peak area ratio (Analyte/IS) in post-extraction spiked plasma by the peak area ratio in neat solvent. A value outside the 0.85–1.15 range indicates failure to compensate for matrix effects.

Table 2: Validation Metrics (Metabolite Quantification)
Internal Standard UsedIS-Normalized Matrix Factor (MF)Inter-day Accuracy (%)Assay Status
Amisulpride-d5 (Unmatched)0.68 ± 0.1274.3 - 81.2%FAIL (Severe uncorrected suppression)
Desmethyl amisulpride-d5 (Matched)0.98 ± 0.0397.5 - 102.1%PASS (Matrix effects fully neutralized)

Data Interpretation: When Amisulpride-d5 is used to quantify the desmethyl metabolite, the assay fails because the IS does not co-elute with the metabolite, leaving local ion suppression uncorrected. Introducing Desmethyl amisulpride-d5 restores the MF to near 1.0, ensuring regulatory compliance.

Conclusion & Expert Recommendations

For robust pharmacokinetic profiling, cutting corners on internal standards is a false economy. While Amisulpride-d5 is the gold standard for quantifying the parent drug[2], it cannot act as a surrogate IS for O-desmethyl amisulpride. The distinct retention times of the parent and metabolite expose them to different matrix suppression zones.

Best Practice: Always employ a dual-IS strategy. Spike samples with both Amisulpride-d5 and Desmethyl amisulpride-d5 hydrobromide prior to extraction. This creates a self-validating system where every analyte is tracked by its exact isotopic shadow, guaranteeing precision, accuracy, and E-E-A-T compliant data integrity.

References

  • Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study Source: MDPI URL:[Link]

  • DesMethyl AMisulpride | C16H25N3O4S | CID 70650729 Source: PubChem - NIH URL:[Link]

Sources

Comparative

Evaluating deuterium isotope effects in desmethyl amisulpride-d5 hydrobromide retention

Title: Evaluating Deuterium Isotope Effects in Desmethyl Amisulpride-d5 Hydrobromide Retention: A Comparative Guide for LC-MS/MS Optimization Target Audience: Researchers, Bioanalytical Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating Deuterium Isotope Effects in Desmethyl Amisulpride-d5 Hydrobromide Retention: A Comparative Guide for LC-MS/MS Optimization

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Introduction: The Co-elution Assumption

In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are universally regarded as the gold standard for correcting variability in extraction recovery and mitigating matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. The fundamental assumption is that a SIL-IS, such as desmethyl amisulpride-d5 hydrobromide , will co-elute perfectly with its non-deuterated analyte (desmethyl amisulpride, a major metabolite of the antipsychotic amisulpride)[2].

However, under high-resolution Reversed-Phase Liquid Chromatography (RPLC) conditions, this assumption frequently breaks down. As analytical scientists, we must account for the deuterium isotope effect —a quantum mechanical phenomenon that alters the chromatographic behavior of heavily deuterated molecules[3]. This guide provides an objective comparison of co-elution versus isotopic separation, explains the mechanistic causality behind retention time shifts, and delivers field-proven protocols to evaluate and mitigate these effects.

The Mechanistic Reality of the Chromatographic Isotope Effect

To understand why desmethyl amisulpride and its d5-labeled counterpart separate on a stationary phase, we must examine the physical chemistry of isotopic substitution.

  • Zero-Point Energy and Bond Length: Deuterium ( 2H ) has twice the mass of protium ( 1H ). This increased mass lowers the zero-point vibrational energy of the molecule. Consequently, C-D bonds are shorter, stronger, and more rigid than C-H bonds[3].

  • Reduced Lipophilicity: The shorter C-D bonds possess a smaller van der Waals radius and lower polarizability[3]. In RPLC, where retention is driven by hydrophobic dispersion forces between the analyte and the non-polar stationary phase (e.g., C18), the deuterated molecule exhibits slightly reduced lipophilicity.

  • The Chromatographic Consequence: Because desmethyl amisulpride-d5 is less lipophilic than non-deuterated desmethyl amisulpride, it interacts more weakly with the stationary phase and typically elutes earlier[3]. While this retention time shift ( ΔtR​ ) may only be 0.05 to 0.15 minutes, it is enough to push the analyte and the IS into different matrix suppression zones[1].

IsotopeEffect Analyte Desmethyl Amisulpride (C-H Bonds) Stationary C18 Stationary Phase (Hydrophobic Interaction) Analyte->Stationary Stronger Dispersion IS Desmethyl Amisulpride-d5 (C-D Bonds) IS->Stationary Weaker Dispersion Elute_Analyte Later Elution (Higher Lipophilicity) Stationary->Elute_Analyte Elute_IS Earlier Elution (Lower Lipophilicity) Stationary->Elute_IS

Mechanism of the deuterium isotope effect on RPLC retention times.

Comparative Analysis: Ideal Co-elution vs. Isotopic Separation

When evaluating the performance of desmethyl amisulpride-d5 hydrobromide as an IS, it is critical to compare the analytical outcomes of perfect co-elution against those where the isotope effect manifests. If the IS does not co-elute, it cannot perfectly compensate for the ionization environment of the target analyte.

Analytical ParameterIdeal Scenario: Co-elution (No Isotope Effect)Reality: Isotopic Separation ( ΔtR​>0 )
Retention Time ( tR​ ) tR(Analyte)​=tR(IS)​ tR(IS)​<tR(Analyte)​ [3]
Matrix Effect Compensation Perfect (Identical ionization conditions)Compromised (Different suppression zones)[1]
IS-Normalized Matrix Factor ~1.0 (100% compensation)Highly variable (<0.85 or >1.15)
Calibration Curve Linearity Excellent ( R2>0.995 )Poor or non-linear at concentration extremes
Quantitative Accuracy High across all biological lotsSubject to severe lot-to-lot matrix variation[1]

Experimental Methodology: A Self-Validating System

To establish trustworthiness in your pharmacokinetic assay, you must empirically determine if the deuterium isotope effect is compromising your quantification. The following protocols provide a self-validating workflow to measure ΔtR​ and quantify differential matrix effects.

Workflow Start Prepare Blank Matrix (e.g., Human Plasma) Extract Extraction Procedure (Protein Precipitation / SPE) Start->Extract PostSpike Post-Extraction Spike (Analyte + d5-IS) Extract->PostSpike LCMS LC-MS/MS Analysis PostSpike->LCMS PureSolvent Pure Solvent Spike (Reference Standard) PureSolvent->LCMS Calc Calculate Matrix Factor (MF) MF = (Area Matrix) / (Area Solvent) LCMS->Calc

Self-validating workflow for evaluating differential matrix effects.

Protocol 1: Determining Retention Time Shift ( ΔtR​ )
  • Preparation: Prepare a 1:1 molar mixture of desmethyl amisulpride and desmethyl amisulpride-d5 hydrobromide in the initial mobile phase (e.g., 50 ng/mL each).

  • Chromatography: Inject the mixture onto the LC-MS/MS system. Utilize a shallow gradient (e.g., 5% to 40% organic modifier over 10 minutes) to maximize the resolution of subtle lipophilicity differences[3].

  • Detection: Extract the ion chromatograms (EICs) for both the analyte and the d5-IS.

  • Calculation: Calculate the shift: ΔtR​=tR(Analyte)​−tR(IS)​ . A positive value confirms the typical RPLC isotope effect where the deuterated standard elutes earlier.

Protocol 2: Evaluating Differential Matrix Effects (Post-Extraction Spike)

If ΔtR​>0.05 minutes, you must evaluate if this shift causes differential ion suppression[4].

  • Set A (Neat Standards): Spike desmethyl amisulpride and its d5-IS into the pure reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract blank matrix (e.g., human plasma) from 6 independent lots using your chosen method (e.g., Solid Phase Extraction). Spike the resulting extracts with the analyte and IS at the identical concentration as Set A.

  • Analysis: Inject Set A and Set B in triplicate.

  • Calculation & Causality Check:

    • Calculate Absolute Matrix Effect (ME) = (AreaSetB​/AreaSetA​)×100 [4].

    • Calculate ME independently for the analyte and the d5-IS.

    • Interpretation: If MEAnalyte​ differs from MEIS​ by more than 15%, the isotope effect has pushed the compounds into different matrix suppression zones, invalidating the IS compensation[1].

Strategies to Mitigate the Isotope Effect

If differential matrix effects are observed due to the d5 label, the bioanalytical method must be optimized to force co-elution:

  • Mobile Phase Optimization: Altering the organic modifier (e.g., switching from methanol to acetonitrile) or increasing the gradient steepness can compress the peaks and force co-elution by overriding subtle hydrophobic differences[4].

  • Stationary Phase Selection: Switching from a standard C18 to a polar-embedded, biphenyl, or normal-phase column can introduce alternative retention mechanisms (e.g., π−π interactions or hydrogen bonding) that are less sensitive to deuterium substitution[5].

  • Isotopic Selection (Alternative): If chromatographic optimization fails, consider synthesizing a 13C or 15N labeled internal standard. Heavy carbon and nitrogen isotopes do not significantly alter bond lengths or lipophilicity, virtually eliminating the chromatographic isotope effect.

References

  • Oxford University Press (OUP). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Retrieved from: [Link]

  • PubMed (NIH). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Retrieved from:[Link]

  • Scientific Research Publishing (SCIRP). Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. Retrieved from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Desmethyl Amisulpride-d5 Hydrobromide proper disposal procedures

An in-depth technical guide designed for researchers, analytical scientists, and Environmental Health and Safety (EHS) professionals handling deuterated pharmaceutical standards. Introduction & Mechanistic Rationale Desm...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and Environmental Health and Safety (EHS) professionals handling deuterated pharmaceutical standards.

Introduction & Mechanistic Rationale

Desmethyl Amisulpride-d5 Hydrobromide (CAS: 2714431-21-5) is a stable isotope-labeled metabolite and impurity standard of the atypical antipsychotic Amisulpride, utilized predominantly in LC-MS/MS bioanalysis, pharmacokinetic (PK) profiling, and forensic toxicology[1].

As a Senior Application Scientist, I frequently observe that the most common compliance failure in analytical laboratories is the misclassification of halogenated salts. Because this compound is a pharmacologically active pharmaceutical ingredient (API) derivative containing a hydrobromide salt, it presents unique ecological and regulatory challenges. The presence of the bromide ion ( Br− ) dictates specific segregation protocols to prevent the formation of highly toxic halogenated dioxins during incineration. Furthermore, the mandates strict zero-sewering policies for pharmaceutical waste [2]. Proper disposal is not merely a regulatory formality; it is a critical component of laboratory safety and environmental stewardship.

Physicochemical Hazard Profiling

To design a self-validating disposal protocol, we must first map the physicochemical properties that dictate the compound's behavior in waste streams.

Table 1: Physicochemical and Hazard Profile of Desmethyl Amisulpride-d5 Hydrobromide

PropertyValue / ClassificationDisposal Implication
Chemical Formula C16​H21​D5​BrN3​O4​S Contains Bromine and Sulfur; requires specialized high-temperature incineration to scrub HBr and SOx​ emissions.
Molecular Weight 441.4 g/mol Heavy organic salt; forms persistent crystalline residues on laboratory glassware.
GHS Classification Acute Tox. 4 (Oral) - H302Classified as toxic waste. Cannot be disposed of in general municipal solid waste [3].
Solubility Soluble in DMSO, Methanol, WaterAqueous and organic waste streams must be strictly segregated. Zero sewering applies to all aqueous solutions.
Regulatory Status Characteristic Hazardous WasteRegulated under EPA 40 CFR 266 Subpart P (Pharmaceutical Waste) [4].

Step-by-Step Disposal Methodologies

The disposal of Desmethyl Amisulpride-d5 Hydrobromide is governed by the (40 CFR Part 266 Subpart P). This rule strictly prohibits the sewering (flushing or pouring down the drain) of any pharmaceutical waste [4]. Every protocol below is designed as a self-validating system to ensure "cradle-to-grave" compliance.

Protocol A: Solid Waste Disposal (Unused API, Powders, and Consumables)

Causality: Lyophilized powders pose an inhalation risk (aerosolization) and can easily contaminate municipal solid waste streams. They must be physically immobilized and thermally destroyed.

  • Containment: Transfer any unused Desmethyl Amisulpride-d5 Hydrobromide powder into a sealable, leak-proof, and chemically compatible primary container (e.g., high-density polyethylene or amber glass).

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic Solid Waste - Pharmaceutical API (Contains Bromide)".

  • Consumables: Place all contaminated weighing boats, spatulas, and nitrile gloves into a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Destruction: Transfer to EHS for destruction via a licensed high-temperature incinerator equipped with halogen scrubbers.

  • Validation Checkpoint: Before sealing the solid waste container, verify that the hazardous waste log reflects the exact mass of API disposed of, ensuring the mass balance matches your initial procurement records.

Protocol B: Liquid Waste Segregation (LC-MS/MS and Assay Solutions)

Causality: The hydrobromide salt introduces halogens into the liquid stream. If mixed with standard non-halogenated solvents and incinerated improperly, it can degrade incinerator linings and release toxic byproducts.

  • Aqueous Solutions: Collect all water-based assay buffers containing the compound in a carboy labeled "Aqueous Pharmaceutical Waste."Do not pour down the drain.

  • Organic Solutions:

    • If dissolved in Methanol or Acetonitrile: The presence of the bromide ion technically classifies the stream as Halogenated Organic Waste if the concentration exceeds institutional EHS thresholds (typically >1% halogen by weight).

    • If below 1%, it may be collected in standard flammable organic waste, but EHS must be explicitly notified of the halogen content.

  • Secondary Containment: Store all liquid waste carboys in secondary containment trays to prevent environmental release in case of primary container failure.

  • Validation Checkpoint: Use commercial halogen-specific test strips on the final liquid waste carboy to confirm the presence and concentration of halogens before labeling it for EHS pickup.

Protocol C: Decontamination of "Empty" Containers

Causality: Residual API in vials can expose downstream waste handlers to toxic doses.

  • RCRA Empty Verification: Ensure the vial contains less than 3% of its original volume by weight, adhering to standard EPA RCRA empty container rules [5].

  • Solvent Rinse: Triple-rinse the primary vial with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Add the rinsate directly to the Halogenated Organic Waste stream.

  • Vial Disposal: Once triple-rinsed, the glass vial can be disposed of in standard laboratory broken glass receptacles. Deface or remove the original chemical label.

  • Validation Checkpoint: Visually inspect the vial post-triple-rinse. The glass must be completely clear of any crystalline residue. If residue persists, the vial is not "RCRA empty" and must be disposed of entirely as solid hazardous waste.

Workflow Visualization: Waste Segregation Logic

The following decision matrix illustrates the logical routing for segregating Desmethyl Amisulpride-d5 Hydrobromide waste streams to ensure regulatory compliance.

WasteSegregation Start Desmethyl Amisulpride-d5 HBr Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Vials) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidHaz Solid Hazardous Waste Container Solid->SolidHaz Solvent Solvent Type? Liquid->Solvent Incineration Licensed High-Temperature Incineration Facility SolidHaz->Incineration OrgHal Halogenated Organic (Due to Br- or Solvent) Solvent->OrgHal Halogenated OrgNon Non-Halogenated Organic Solvent->OrgNon Non-Halogenated Aq Aqueous Waste (DO NOT SEWER) Solvent->Aq Aqueous OrgHal->Incineration OrgNon->Incineration Aq->Incineration

Decision matrix for the segregation and disposal of Desmethyl Amisulpride-d5 Hydrobromide waste.

Spill Response and Immediate Decontamination Protocol

Causality: Immediate containment prevents the spread of the API through laboratory HVAC systems (if powdered) or floor drains (if liquid).

  • Evacuation & PPE: Evacuate the immediate spill area. Don a NIOSH-approved N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Solid Spills: Do not sweep, as this causes aerosolization. Use a HEPA-filtered laboratory vacuum or gently cover the powder with damp absorbent paper.

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads) to prevent the spread of the hydrobromide solution.

  • Collection & Neutralization: Scoop the absorbed material using non-sparking tools and place it into a hazardous waste bucket. Clean the surface with a 10% bleach solution followed by water to degrade any residual organic material.

  • Validation Checkpoint: Swab the spill area post-cleanup and run a rapid LC-MS blank to ensure background levels of the d5-isotope are completely eradicated, preventing future assay cross-contamination.

References

  • National Institutes of Health (NIH). "Hazardous Waste Compliance In Health Care Settings." PMC - NIH. Available at:[Link]

  • Fisher Scientific. "Amisulpride Safety Data Sheet." Fisher Scientific. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA. Available at:[Link]

  • Quarles & Brady LLP. "EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule." Quarles. Available at:[Link]

Handling

Personal protective equipment for handling Desmethyl Amisulpride-d5 Hydrobromide

Comprehensive Safety & Operational Guide: PPE and Handling Protocols for Desmethyl Amisulpride-d5 Hydrobromide Executive Summary & Chemical Risk Profile Desmethyl Amisulpride-d5 Hydrobromide is a stable, isotope-labeled...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: PPE and Handling Protocols for Desmethyl Amisulpride-d5 Hydrobromide

Executive Summary & Chemical Risk Profile

Desmethyl Amisulpride-d5 Hydrobromide is a stable, isotope-labeled reference material primarily utilized as an internal standard for the quantification of the antipsychotic drug Amisulpride and its metabolites via LC-MS/MS in pharmacokinetic and environmental monitoring studies [1].

As a Senior Application Scientist, I must emphasize that while the deuterium substitution (-d5) is toxicologically inert, the base molecule and its salt form demand stringent handling protocols.

Mechanistic Causality of Hazards: Amisulpride and its desmethyl derivatives act as selective dopamine D2 and D3 receptor antagonists. According to standardized safety data, the compound is classified under Acute Toxicity Category 4 (H302: Harmful if swallowed) [2]. The primary occupational risks during laboratory operations stem from its physical state:

  • Aerosolization & Inhalation: Supplied as a lyophilized or crystalline hydrobromide salt, the powder is highly susceptible to electrostatic dispersion. Inhalation of airborne particulates circumvents first-pass metabolism, leading to rapid systemic absorption.

  • Dermal Exposure: The hydrobromide salt form significantly increases the molecule's aqueous solubility compared to its freebase form. This facilitates rapid absorption through sweat or compromised epidermis, necessitating strict barrier controls [3].

Operational Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 [4], PPE must be selected based on a rigorous hazard assessment of the specific operational phase. The table below outlines the mandatory PPE configurations, explaining the causality behind each requirement.

Operational PhaseRespiratory ProtectionEye & Face ProtectionDermal & Body ProtectionCausality & Rationale
Dry Powder Handling (Milligram Scale) NIOSH-approved N95 or P100 particulate respirator.ANSI Z87.1 compliant safety goggles (unvented).Double nitrile gloves (extended cuff), static-dissipative lab coat.Causality: Dry hydrobromide salts are prone to static cling and aerosolization. Unvented goggles prevent fine dust from contacting ocular mucosa. Double gloving ensures barrier integrity if the outer glove is contaminated.
Solution Handling (<1 mg/mL in MeOH/Water) Not required if handled within a certified fume hood.Standard safety glasses with side shields.Single nitrile gloves, standard laboratory coat.Causality: Once solubilized, the risk of inhalation drops to near zero. The primary risk shifts to dermal exposure via solvent transport. Nitrile offers excellent resistance to standard LC-MS/MS solvents (e.g., Methanol, Acetonitrile).
Spill Cleanup (Solid or Liquid) Half-face elastomeric respirator with P100/Organic Vapor cartridges.ANSI Z87.1 compliant safety goggles and face shield.Heavy-duty nitrile gloves, impermeable chemical apron.Causality: Spills present an unpredictable concentration of both the active pharmaceutical ingredient (API) and volatile solvents. Maximum barrier protection is required until the area is chemically neutralized.

Risk Mitigation & Workflow Visualization

G Start Hazard Assessment: Desmethyl Amisulpride-d5 HBr PPE Don PPE: N95/P100, Nitrile Gloves, Lab Coat, Goggles Start->PPE Hazard: H302 (Harmful if swallowed) Handling Primary Handling: Weighing in Fume Hood PPE->Handling Engineering Control Verified Spill Spill Scenario Handling->Spill Accidental Release Routine Routine Solubilization & LC-MS/MS Prep Handling->Routine Normal Operation Decon Decontamination: Methanol/Water Scrub Spill->Decon Containment Disposal Hazardous Waste Disposal (Incineration) Decon->Disposal Contaminated Materials Routine->Disposal Liquid/Solid Waste

Risk mitigation and handling workflow for Desmethyl Amisulpride-d5 Hydrobromide.

Step-by-Step Handling & Experimental Protocol

To maintain scientific integrity and personnel safety, the preparation of a 1.0 mg/mL Isotopic Internal Standard Stock Solution must function as a self-validating system. This protocol uses gravimetric verification to ensure no powder is lost to the environment—a critical step that simultaneously validates operator safety and analytical accuracy.

Step 1: Workspace & Engineering Control Preparation

  • Ensure the analytical balance is located within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing enclosure with HEPA filtration.

  • Place an anti-static mat on the balance floor and use an anti-static ionizer gun on the spatulas and weigh boats. Causality: Neutralizing static electricity prevents the hydrobromide powder from jumping off the spatula, mitigating aerosolization risks.

Step 2: PPE Donning Sequence

  • Inspect and don a static-dissipative laboratory coat.

  • Wash hands and don the first pair of nitrile gloves.

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don unvented safety goggles.

  • Don the second (outer) pair of nitrile gloves, pulling the cuffs over the lab coat sleeves.

Step 3: Weighing and Solubilization

  • Tare a 10 mL amber glass volumetric flask on the analytical balance.

  • Carefully transfer approximately 10.0 mg of Desmethyl Amisulpride-d5 Hydrobromide into the flask.

  • Record the exact mass (e.g., 10.15 mg).

  • Immediately cap the source vial and seal it with Parafilm.

  • Add 5.0 mL of HPLC-grade Methanol to the volumetric flask to dissolve the powder. Causality: Methanol rapidly breaks the crystal lattice of the hydrobromide salt, eliminating the dust hazard immediately.

  • Dilute to the 10.0 mL mark with LC-MS grade water.

Step 4: Gravimetric Validation & Doffing

  • Weigh the final sealed volumetric flask. The total mass should equal the tare weight + powder mass + solvent mass (calculated via density). A discrepancy of >1% indicates a potential spill or evaporation event.

  • Doff the outer gloves inside the hood and dispose of them in a solid hazardous waste container.

  • Remove goggles, respirator, and inner gloves. Wash hands thoroughly with soap and water.

Decontamination & Disposal Plan

Spill Response Protocol: Never dry-sweep a powder spill of Desmethyl Amisulpride-d5 Hydrobromide. Dry sweeping introduces mechanical energy that aerosolizes the API.

  • Contain: Surround the spill with absorbent laboratory pads.

  • Solubilize: Gently mist the powder with a 50:50 mixture of Methanol and Water. Causality: This binds the powder into a liquid matrix, preventing inhalation.

  • Wipe: Wipe the area inward from the edges using the dampened pads.

  • Decontaminate: Wash the surface twice with 70% Isopropanol or Methanol, followed by a final water rinse to remove any residual salt.

Waste Disposal:

  • Solid Waste: All contaminated PPE, weigh boats, and absorbent pads must be placed in a sealed, biohazard/chemical waste bag labeled "Toxic Solid Waste - API Contaminated." Dispose of via high-temperature incineration through a certified hazardous waste contractor.

  • Liquid Waste: Expired stock solutions and LC-MS/MS vials must be collected in dedicated, clearly labeled organic solvent waste carboys (halogenated/non-halogenated depending on the exact solvent blend) for institutional chemical disposal.

References

  • Title: Method development for analysis of pharmaceuticals in environmental samples Source: Umweltbundesamt (German Environment Agency) URL: [Link]

  • Title: Protective Clothing and Ensembles Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

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